Uty HY Peptide (246-254)
Description
BenchChem offers high-quality Uty HY Peptide (246-254) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uty HY Peptide (246-254) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C53H77N15O13S2 |
|---|---|
Poids moléculaire |
1196.4 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
Clé InChI |
ALZLIBXXKTXIBL-MZOCXHFISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Uty HY Peptide (246-254): A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), a nonapeptide with the sequence WMHHNMDLI, is a critical component in the study of transplantation immunology and graft-versus-host disease (GVHD). As a male-specific minor histocompatibility antigen, it is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty). This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice, making it a key target for cytotoxic T lymphocytes (CTLs) in female-to-male transplantation scenarios. This technical guide provides an in-depth exploration of the discovery, origin, and immunological significance of the Uty HY peptide (246-254), complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.
Discovery and Origin
The definitive identification of the Uty HY peptide (246-254) as the H-Y antigen presented by the H2-Db molecule was a significant advancement in understanding the molecular basis of male graft rejection. This discovery was detailed in a seminal 1996 publication in Nature Genetics by Greenfield and colleagues.[1][2] The Uty gene, from which the peptide is derived, is located on the Y chromosome and is ubiquitously expressed in male murine tissues.[1][3]
The existence of a male-specific antigen, termed H-Y, had been known for decades as the cause of female-to-male graft rejection in mice. However, its precise molecular identity remained elusive. The breakthrough came with the systematic analysis of peptides eluted from H2-Db molecules on the surface of male cells. Through a combination of meticulous biochemical and genetic approaches, the Greenfield group was able to isolate and sequence the WMHHNMDLI peptide and trace its origin to the Uty gene.
Quantitative Data
The immunological response to the Uty HY peptide (246-254) is contingent on its binding affinity to the H2-Db molecule and the subsequent recognition by specific T-cell receptors. While the original discovery paper focused on the identification of the peptide, subsequent research has provided some quantitative insights into these interactions.
| Parameter | Value | Method | Reference |
| Binding Affinity (IC50) | Not explicitly quantified in the provided search results. Further targeted studies would be needed to establish a precise IC50 value. | MHC Stabilization Assay | |
| CTL Recognition | Elicits robust cytotoxic T-lymphocyte responses in female C57BL/6 mice following immunization with male cells. | In vivo and in vitro cytotoxicity assays | [4] |
| Immunodominance | Considered an immunodominant epitope in the anti-HY CD8+ T-cell response in H2-Db mice.[4] | Tetramer staining and in vivo CTL assays | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments central to the discovery and characterization of the Uty HY peptide (246-254).
MHC Class I Stabilization Assay (using RMA-S cells)
This assay is used to determine if a peptide can bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.
Principle: RMA-S cells are a mutant cell line that lacks a functional Transporter associated with Antigen Processing (TAP). This deficiency prevents endogenous peptides from being loaded onto MHC class I molecules in the endoplasmic reticulum, leading to unstable, "empty" MHC class I molecules on the cell surface at 37°C. However, these empty molecules can be stabilized by the addition of exogenous peptides that bind to the MHC groove.
Protocol:
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Dissolve the synthetic Uty HY peptide (246-254) (WMHHNMDLI) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the peptide in serum-free RPMI-1640.
-
Peptide Incubation:
-
Seed RMA-S cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Incubate the cells overnight at a reduced temperature (26°C) to promote the surface expression of empty H2-Db molecules.
-
The following day, add the serially diluted peptides to the wells. Include a positive control peptide known to bind H2-Db and a negative control with no peptide.
-
Incubate the plate for 1-4 hours at 37°C to allow for peptide binding and stabilization of the MHC molecules.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 1% BSA and 0.05% sodium azide).
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for H2-Db for 30 minutes on ice.
-
Wash the cells again with FACS buffer.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. The increase in the mean fluorescence intensity (MFI) of the H2-Db staining is proportional to the amount of peptide that has bound and stabilized the MHC class I molecules.
Chromium Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the Uty HY peptide (246-254).[5][6][7][8][9]
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.[5][6][7]
Protocol:
-
Target Cell Preparation:
-
Use a suitable target cell line that expresses H2-Db, such as RMA or EL4 cells.
-
Incubate the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
-
Peptide Pulsing: Incubate the ⁵¹Cr-labeled target cells with the Uty HY peptide (246-254) at an optimal concentration (e.g., 1-10 µM) for 1 hour at 37°C to allow for peptide loading onto the H2-Db molecules.
-
Effector Cell Preparation: Isolate splenocytes from female C57BL/6 mice that have been immunized with male splenocytes to generate anti-HY CTLs.
-
Co-culture:
-
In a 96-well round-bottom plate, add the peptide-pulsed target cells (1 x 10^4 cells/well).
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells for:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100) to lyse all cells.
-
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Visualizations
Experimental Workflow: Discovery of Uty HY Peptide (246-254)
Caption: Workflow for the discovery of the Uty HY peptide (246-254).
Signaling Pathway: T-Cell Receptor Recognition of Uty HY Peptide/H2-Db Complex
Caption: TCR signaling upon recognition of the Uty HY peptide-H2-Db complex.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
An In-depth Technical Guide to the Uty HY Peptide (246-254)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Uty HY peptide (246-254), with the amino acid sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI), is a critical component in the study of immunology, particularly in the context of minor histocompatibility antigens.[1][2][3] This nonapeptide is a T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein in mice.[1][2] It is recognized by the immune system as a male-specific transplantation antigen, designated H-Y, and is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db.[1][2] This guide provides a comprehensive overview of the Uty HY peptide (246-254), including its biochemical properties, role in T-cell recognition, and detailed experimental protocols for its study.
Peptide Core Data
The Uty HY peptide (246-254) is a synthetic peptide corresponding to amino acid residues 246-254 of the mouse Uty protein.
| Property | Value | Reference |
| Amino Acid Sequence (Single Letter) | WMHHNMDLI | [1][2] |
| Amino Acid Sequence (Three Letter) | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH | [2] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ | [2] |
| Molecular Weight | 1196.4 g/mol | [2] |
| MHC Restriction | H2-Db | [1][2] |
| Antigen Type | Minor Histocompatibility Antigen (H-Y) | [1] |
| Source Species | Mouse | [1] |
Immunological Significance and T-Cell Recognition
The Uty HY peptide (246-254) plays a pivotal role in the adaptive immune response, specifically in the context of tissue transplantation between sexes in mice. As a male-specific antigen, it can elicit a potent CD8+ cytotoxic T-lymphocyte (CTL) response in female mice of the same inbred strain. This response is a classic example of an immune reaction to a minor histocompatibility antigen, which can lead to graft rejection.
The recognition of the Uty HY peptide (246-254) by a T-cell is a highly specific molecular event. The peptide, bound to the H2-Db MHC class I molecule on the surface of an antigen-presenting cell (APC) or a male tissue cell, forms a peptide-MHC (pMHC) complex. This complex is then recognized by the T-cell receptor (TCR) on a specific CD8+ T-cell. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T-cell into an effector CTL.
Experimental Protocols
In Vivo Cytotoxicity Assay
This assay measures the ability of Uty HY (246-254)-specific CTLs to lyse target cells in a living animal.
Methodology:
-
Target Cell Preparation:
-
Isolate splenocytes from naïve female C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1 µM Uty HY (246-254) peptide and the other with an irrelevant control peptide for 1 hour at 37°C.
-
Label the Uty-pulsed cells with a high concentration of a fluorescent dye (e.g., 5 µM CFSE) and the control cells with a low concentration (e.g., 0.5 µM CFSE).
-
Wash the cells extensively and mix the two populations at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Inject approximately 2 x 10⁷ of the mixed cells intravenously into female mice that have been previously immunized with male cells and into naïve control female mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to distinguish the two labeled populations.
-
The percentage of specific lysis is calculated using the following formula: [1 - (% Uty-pulsed in immunized / % control-pulsed in immunized) / (% Uty-pulsed in naïve / % control-pulsed in naïve)] x 100.
-
Intracellular Cytokine Staining (ICS)
This assay quantifies the production of cytokines, such as IFN-γ and IL-2, by Uty HY (246-254)-specific T-cells upon stimulation.
Methodology:
-
Cell Stimulation:
-
Isolate splenocytes from immunized female mice.
-
Stimulate the cells in vitro with 1 µg/mL Uty HY (246-254) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
-
Staining:
-
Wash the cells and stain for surface markers, such as CD8 and TCRβ.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines with fluorescently labeled antibodies against IFN-γ, IL-2, etc.
-
-
Analysis:
-
Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.
-
Quantify the percentage of CD8+ T-cells that are positive for the cytokine of interest.
-
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to detect and quantify cytokine-secreting T-cells at the single-cell level.
Methodology:
-
Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Wash and block the plate.
-
-
Cell Culture:
-
Add splenocytes or purified T-cells from immunized mice to the wells.
-
Stimulate the cells with the Uty HY (246-254) peptide.
-
Incubate for 24-48 hours at 37°C.
-
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-cytokine detection antibody.
-
Add streptavidin-alkaline phosphatase and then the substrate.
-
-
Analysis:
-
Count the resulting spots, where each spot represents a single cytokine-secreting cell.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from studies involving the Uty HY peptide (246-254).
| Assay | Readout | Typical Result in Immunized Female Mice | Notes |
| In Vivo Cytotoxicity | % Specific Lysis of Uty-pulsed targets | >80% | Demonstrates potent CTL effector function in vivo. |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ in CD8+ T-cells | 1-5% | Varies depending on immunization protocol and time point. |
| ELISpot | IFN-γ Spot Forming Units (SFU) per 10⁶ cells | 100-500 | Highly sensitive detection of antigen-specific T-cells. |
| pMHC Tetramer Staining | % of Tetramer+ in CD8+ T-cells | 0.5-2% | Allows for direct visualization and quantification of Uty-specific T-cells. |
Conclusion
The Uty HY peptide (246-254) is an indispensable tool for investigating fundamental aspects of T-cell immunology, transplantation biology, and the development of immunotherapeutic strategies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their studies. The ability to robustly elicit and track a specific CD8+ T-cell response makes the Uty HY peptide (246-254) a valuable reagent in the field of immunology.
References
Uty HY Peptide (246-254): A Minor Histocompatibility Antigen with Major Implications in Allotransplantation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules on the cell surface and can elicit T-cell responses in individuals who are MHC-matched but genetically disparate. These antigens play a crucial role in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and solid organ transplantation, contributing to both beneficial graft-versus-leukemia (GvL) effects and detrimental graft-versus-host disease (GvHD). Among the most studied mHags are those encoded by genes on the Y chromosome, collectively known as H-Y antigens. This technical guide focuses on a specific H-Y antigen, the Uty HY peptide (246-254), derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).
The Uty HY peptide (246-254) is a male-specific T-cell epitope that has been extensively studied in murine models and has a clinically relevant human homolog. Its expression is restricted to males, making it a key player in immune responses in female-to-male transplantation settings. Understanding the immunology of this peptide is critical for developing strategies to modulate alloimmune responses, aiming to enhance the GvL effect while mitigating GvHD.
Molecular Profile of Uty HY Peptide (246-254) and its Human Homolog
The murine Uty HY peptide (246-254) and its identified human homolog are nonameric peptides with distinct amino acid sequences and HLA restrictions.
| Property | Murine Uty HY (246-254) | Human UTY-derived mHag |
| Amino Acid Sequence | WMHHNMDLI | YYNAFHWAI (UTY139-147)[1][2] |
| Parent Protein | Uty (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome)[3][4][5][6] | UTY (ubiquitously transcribed tetratricopeptide repeat containing, Y-linked)[1][2][3][7] |
| MHC/HLA Restriction | H2-Db[3][4][5][6] | HLA-A*24:02[1][2] |
| Source Chromosome | Y Chromosome[3][5] | Y Chromosome[1][7] |
T-Cell Recognition and Functional Responses
The presentation of the Uty HY peptide by MHC class I molecules on male cells can elicit a robust cytotoxic T lymphocyte (CTL) response in female recipients. This recognition is a key initiating event in the alloimmune response.
Quantitative Analysis of T-Cell Responses
| Assay | Target | Cell Type | Result |
| Cytokine Secretion | Human UTY139-147 | CD8+ T-cells | Peptide-specific secretion of IFNγ, TNFα, and MIP-1β[1][2] |
| Cytotoxicity | Human UTY139-147 | CD8+ T-cells | Peptide-specific cytotoxic degranulation (CD107a)[1][2] |
| In Vivo CTL Assay | Murine Uty246-254 | CD8+ T-cells | In immunized female mice, <2% of Uty-pulsed target cells survived, indicating a strong CTL response[8] |
| T-Cell Proliferation | Murine Uty246-254 | T-cells | T-cell proliferation observed in response to the peptide in immunized female mice[9] |
Signaling Pathways
The recognition of the Uty HY peptide by a T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.
Antigen Processing and Presentation Pathway
The UTY protein, like other intracellular proteins, is processed through the endogenous antigen presentation pathway to be presented by MHC class I molecules.
Caption: Processing and presentation of the Uty HY peptide via the MHC class I pathway.
T-Cell Receptor Signaling Pathway
Upon recognition of the Uty HY peptide-MHC complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation.
References
- 1. Identification of a novel UTY-encoded minor histocompatibility antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Gene - UTY [maayanlab.cloud]
- 4. Uty HY Peptide (246-254), mouse - 1 mg [eurogentec.com]
- 5. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZFa candidate gene UTY and its X homologue UTX are expressed in human germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adoptive cell therapy of prostate cancer using female mice-derived T cells that react with prostate antigens - PMC [pmc.ncbi.nlm.nih.gov]
Uty HY Peptide (246-254): An In-Depth Technical Guide on its Role in Graft-versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) remains a significant complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). A key trigger for GVHD in sex-mismatched transplantations (female donor to male recipient) is the immune response against minor histocompatibility antigens (mHAs) encoded by genes on the Y chromosome. Among these, the Uty HY peptide (246-254) has been identified as a critical immunodominant epitope. This technical guide provides a comprehensive overview of the Uty HY peptide (246-254), its role in the pathophysiology of GVHD, and detailed methodologies for its study.
The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI). It is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (UTY). In murine models, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db and is recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition by donor T cells can initiate a potent immune response against male recipient cells, leading to the clinical manifestations of GVHD.
Quantitative Data on Uty HY Peptide (246-254)
While extensive research has highlighted the qualitative role of the Uty HY peptide (246-254) in GVHD, specific quantitative data from standardized assays are not always consistently reported across literature. The following tables summarize the available quantitative and semi-quantitative information.
| Parameter | Value | Species | Reference(s) |
| Peptide Sequence | WMHHNMDLI | Mouse | [1][2][3] |
| MHC Restriction | H2-Db | Mouse | [1][2][3] |
| MHC Binding Affinity (IC50) | High affinity (specific IC50 value not consistently reported in reviewed literature) | Mouse |
Table 1: Physicochemical and Immunological Properties of Uty HY Peptide (246-254)
| Assay Type | Observation | Reference(s) |
| T-Cell Proliferation | Stimulation with Uty HY peptide (246-254) induces proliferation of specific CD8+ T cells. Quantitative data, such as a specific stimulation index from CFSE assays, is not consistently reported in the reviewed literature. | [4] |
| Cytokine Production | Uty HY peptide (246-254)-specific CD8+ T cells produce pro-inflammatory cytokines, primarily IFN-γ and TNF-α. Specific concentrations in pg/mL are not consistently available in the reviewed literature. | [5][6] |
| Cytotoxicity | CD8+ T cells specific for Uty HY peptide (246-254) demonstrate cytotoxic activity against target cells presenting the peptide, leading to cell lysis. | [7] |
Table 2: In Vitro T-Cell Responses to Uty HY Peptide (246-254)
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the Uty HY peptide (246-254) in the context of GVHD. The following sections provide protocols for key experiments.
In Vivo Cytotoxicity Assay using CFSE-Labeled Target Cells
This assay measures the cytotoxic T-lymphocyte (CTL) activity in vivo.
Materials:
-
Splenocytes from syngeneic female mice (target cells)
-
Uty HY peptide (246-254) (WMHHNMDLI)
-
Control peptide (irrelevant)
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
Phosphate-buffered saline (PBS)
-
Complete RPMI medium
-
Recipient mice (female mice previously immunized with male cells or control mice)
-
Flow cytometer
Protocol:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from female mice.
-
Divide the splenocytes into two populations.
-
-
Peptide Pulsing:
-
Pulse one population of splenocytes with 1 µM Uty HY peptide (246-254) in complete RPMI medium for 1 hour at 37°C.
-
Pulse the second population with a control peptide under the same conditions.
-
-
CFSE Labeling:
-
Wash the peptide-pulsed cells with PBS.
-
Label the Uty HY peptide-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM) and the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM). This is achieved by incubating the cells with the respective CFSE concentrations for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with PBS.
-
-
Adoptive Transfer:
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject 10-20 x 10^6 total cells intravenously into recipient mice.
-
-
Analysis:
-
After a defined period (e.g., 4 to 18 hours), sacrifice the mice and prepare single-cell suspensions from their spleens.
-
Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.
-
The percentage of specific lysis is calculated using the formula: [1 - (ratio of Uty-pulsed to control-pulsed in immunized mice / ratio of Uty-pulsed to control-pulsed in control mice)] x 100.[8][9][10]
-
T-Cell Proliferation Assay using CFSE
This assay quantifies the proliferation of T cells in response to antigen stimulation.
Materials:
-
CD8+ T cells isolated from female mice (responder cells)
-
Antigen-presenting cells (APCs), such as irradiated splenocytes from female mice
-
Uty HY peptide (246-254)
-
CFSE
-
Complete RPMI medium
-
Flow cytometer
Protocol:
-
CFSE Labeling of T Cells:
-
Isolate CD8+ T cells from the spleens of female mice.
-
Label the T cells with CFSE (typically 1-5 µM) for 10 minutes at 37°C.
-
Quench the reaction and wash the cells as described in the cytotoxicity assay protocol.
-
-
Co-culture:
-
Co-culture the CFSE-labeled CD8+ T cells with APCs at a suitable ratio (e.g., 10:1 T cells to APCs).
-
Stimulate the co-culture with varying concentrations of Uty HY peptide (246-254) (e.g., 0.1, 1, 10 µg/mL).
-
Include an unstimulated control (T cells and APCs without peptide) and a positive control (e.g., stimulation with anti-CD3/CD28 antibodies).
-
-
Incubation:
-
Incubate the culture for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a fluorescently labeled anti-CD8 antibody.
-
Analyze the cells by flow cytometry, gating on the CD8+ population.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Quantify the percentage of divided cells and the proliferation index (the average number of divisions of the responding cells).[4]
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method allows for the detection of cytokine production at the single-cell level.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental mice
-
Uty HY peptide (246-254)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Incubate 1-2 x 10^6 splenocytes or PBMCs with Uty HY peptide (246-254) (typically 1-10 µg/mL) for 4-6 hours at 37°C.
-
Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor for the final 4 hours of incubation to trap cytokines intracellularly.
-
-
Surface Staining:
-
Wash the cells and stain for surface markers (e.g., anti-CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of CD8+ T cells producing specific cytokines.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the Uty HY peptide (246-254)-mediated GVHD is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Experimental workflow for the induction of GVHD by Uty HY peptide (246-254).
References
- 1. Milestones in acute GVHD pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal graft-versus-host disease in mice directed to multiple minor histocompatibility antigens: features of CD8+ and CD4+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of CD4+ and CD8+ T cells to graft-versus-host disease and graft-versus-leukemia reactivity after transplantation of MHC-compatible bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bone marrow deficient in IFN-γ signaling selectively reverses GVHD-associated immunosuppression and enhances a tumor-specific GVT effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effects of Interferons on Allogeneic T Cell Response in GVHD: The Multifaced Biology and Epigenetic Regulations [frontiersin.org]
- 7. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. CD4+CD8+ T-Lymphocytes in Xenogeneic and Human Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Uty HY Peptide (246-254): A Core Component in Transplantation Immunology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Uty HY peptide (246-254), a minor histocompatibility antigen (mHA), plays a pivotal role in the complex immunological landscape of organ and hematopoietic stem cell transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), it is a key target for the female immune system in sex-mismatched transplant scenarios. This guide provides a comprehensive overview of the Uty HY peptide's function, relevant quantitative data, detailed experimental protocols for its study, and visualizations of the associated immunological processes.
Core Concepts: The Uty HY Peptide in Allorecognition
The Uty HY peptide, with the amino acid sequence WMHHNMDLI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[1][2][3][4] In female-to-male transplantation, this peptide is recognized by the recipient's T cells, leading to an allogeneic immune response. Conversely, in male-to-female transplantation, the female recipient's T cells recognize the Uty HY peptide on donor cells as foreign, which can trigger graft rejection or, in the context of hematopoietic stem cell transplantation, graft-versus-host disease (GVHD).[5][6][7][8] The study of the Uty HY peptide is crucial for developing strategies to induce immune tolerance and improve transplantation outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of the Uty HY peptide (246-254) in transplantation immunology.
| Parameter | Description | Value/Observation | Reference |
| Amino Acid Sequence | The primary structure of the Uty HY peptide (246-254). | WMHHNMDLI | [1][2][3][4] |
| MHC Restriction | The specific MHC class I molecule that presents the Uty HY peptide. | H2-Db (mouse) | [1][2][3] |
| Molecular Weight | The molecular mass of the peptide. | ~1196.4 g/mol | [9] |
| T-Cell Response | Type of T-cell response elicited by the peptide. | Predominantly CD8+ T-cell (Cytotoxic T Lymphocyte - CTL) response. | |
| Immunodominance | Its relevance in the anti-HY immune response. | It is an immunodominant epitope in the H-Y antigen-specific T-cell response. | |
| Clinical Significance | Its role in human transplantation. | Serves as a model for understanding human H-Y antigens in sex-mismatched transplantation, which are associated with GVHD and graft rejection. | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving the Uty HY peptide are provided below.
In Vivo Cytotoxicity Assay
This assay measures the ability of Uty HY-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the peptide in a living animal.
Materials:
-
Female C57BL/6 mice
-
Male C57BL/6 splenocytes (as a source of Uty HY-presenting cells) or female splenocytes pulsed with Uty HY peptide (246-254)
-
Uty HY peptide (246-254) (WMHHNMDLI)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium
-
Flow cytometer
Protocol:
-
Target Cell Preparation:
-
Harvest splenocytes from female C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 10-50 µg/mL of Uty HY peptide (246-254) in complete RPMI-1640 medium for 1-2 hours at 37°C. This will be the target population.
-
The second population serves as a control and is incubated without the peptide.
-
-
Target Cell Labeling:
-
Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM).
-
Label the non-pulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Injection of Target Cells:
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into recipient female mice that have been previously immunized with male cells or are otherwise expected to have Uty HY-specific CTLs.
-
-
Analysis:
-
After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.
-
The specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice. A reduction in the CFSEhigh population indicates specific killing of the Uty HY-presenting target cells.
-
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of Uty HY-specific T cells that secrete Interferon-gamma (IFN-γ) upon stimulation with the peptide.
Materials:
-
ELISpot plate (e.g., PVDF-bottomed 96-well plate)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Splenocytes from experimental mice
-
Uty HY peptide (246-254)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
ELISpot reader
Protocol:
-
Plate Coating:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with sterile PBS.
-
Block the plate with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from the experimental mice.
-
Add the cells to the wells of the blocked plate at a density of 2x105 to 5x105 cells per well.
-
Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 5-10 µg/mL.
-
Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the appropriate substrate.
-
Monitor the development of spots. Once distinct spots appear, stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the Uty HY peptide (246-254).
Caption: T-Cell Receptor Signaling Pathway upon Uty HY Peptide Recognition.
Caption: Experimental Workflow for an in vivo GVHD Model using Uty HY.
Caption: Logical Relationship for Tolerance Induction Targeting Uty HY Peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. cd-genomics.com [cd-genomics.com]
- 3. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 4. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. mabtech.com [mabtech.com]
- 7. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]
- 8. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 9. protocols.io [protocols.io]
- 10. The Immunogenicity of a New Human Minor Histocompatibility Antigen Results from Differential Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the UTY Protein Epitope: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Ubiquitously Transcribed Tetratricopeptide Repeat Gene on the Y Chromosome (UTY) as an Immunotherapeutic Target
Introduction
The Ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) encodes a protein that plays a multifaceted role in cellular processes, including histone demethylation, embryonic development, and tumor suppression.[1][2] Notably, UTY has emerged as a significant minor histocompatibility antigen (mHag), making it a compelling target for immunotherapy, particularly in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and cancer vaccine development. This technical guide provides a comprehensive overview of UTY protein epitopes, detailing their immunological significance, experimental characterization, and the underlying molecular pathways.
UTY Protein and its Function
UTY, also known as KDM6C, is the Y-chromosome homolog of the X-linked UTX (KDM6A) gene.[2] While it possesses histone demethylase activity, it is significantly less active than UTX.[2][3] The UTY protein contains tetratricopeptide repeats (TPRs), which are crucial for mediating protein-protein interactions.[4] A key interaction is with the transcriptional corepressor TLE1, which in turn complexes with the transcription factor RUNX1, a master regulator of hematopoiesis.[4][5] This involvement in fundamental cellular processes underscores the importance of understanding UTY's role in both normal physiology and disease.
UTY-Derived T-Cell Epitopes
Several T-cell epitopes derived from the UTY protein have been identified, primarily in the context of graft-versus-leukemia (GvL) responses following sex-mismatched HSCT.[6][7] These epitopes are presented by specific Human Leukocyte Antigen (HLA) class I molecules and can elicit potent CD8+ T-cell responses.
| Epitope Sequence | HLA Restriction | Functional Avidity/Notes |
| YYNAFHWAI | HLA-A*24:02 | Identified as a novel H-Y minor histocompatibility antigen.[8][9] |
| LPHNHTDL | HLA-B8 | Half-maximal lysis by specific CTL clones was observed at a peptide concentration of 7 nM.[7][10] |
| RESEEESVSL | HLA-B60 | Characterized as an HLA-B60-restricted human male-specific minor histocompatibility antigen. |
Signaling Pathway Involving UTY
The UTY protein is a component of a transcriptional regulatory complex that influences gene expression, particularly in hematopoietic cells. UTY interacts with the corepressor TLE1 via its tetratricopeptide repeat domains. This UTY/TLE1 complex is then recruited by the transcription factor RUNX1, which binds to specific DNA sequences to modulate the expression of target genes involved in hematopoiesis and cell cycle regulation.[4][11]
Experimental Protocols
Identification of Naturally Processed UTY Peptides by Mass Spectrometry-Based Immunopeptidomics
This protocol outlines a general workflow for the identification of peptides naturally presented by HLA molecules on the cell surface.
Methodology:
-
Cell Culture and Lysis: Culture cells of interest (e.g., hematopoietic stem cells, tumor cell lines) to a sufficient number (typically >1x10^8 cells). Harvest and wash the cells with cold PBS. Lyse the cells in a buffer containing a mild detergent (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside), protease inhibitors, and phosphatase inhibitors to preserve the integrity of HLA-peptide complexes.
-
Immunoaffinity Purification: Prepare an affinity column by coupling pan-HLA class I specific antibodies (e.g., W6/32) to a solid support (e.g., Protein A/G sepharose beads). Pass the cell lysate over the affinity column to capture HLA-peptide complexes.
-
Washing: Wash the column extensively with a series of buffers of decreasing detergent concentration and finally with a detergent-free buffer to remove non-specifically bound proteins.
-
Peptide Elution: Elute the bound HLA-peptide complexes from the antibody column using a low pH solution (e.g., 0.2% trifluoroacetic acid).
-
Peptide Separation and Desalting: Separate the peptides from the larger HLA heavy and light chains using size-exclusion filtration or reversed-phase chromatography. Desalt and concentrate the eluted peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reversed-phase chromatography and directly electrosprayed into a high-resolution mass spectrometer.
-
Data Analysis: Search the acquired MS/MS spectra against a human protein database that includes the UTY protein sequence using a suitable search algorithm (e.g., SEQUEST, Mascot). The identified peptide sequences are then filtered based on a false discovery rate (FDR) to ensure high confidence identifications.
In Vitro Generation of UTY-Specific Cytotoxic T Lymphocytes (CTLs)
This protocol describes the stimulation and expansion of T cells that can recognize and kill target cells presenting UTY-derived epitopes.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood of a healthy donor (for generating allogeneic responses) or a patient (for autologous responses) using Ficoll-Paque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.
-
DC Maturation and Peptide Pulsing: Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours. During the last 4 hours of maturation, pulse the DCs with the synthetic UTY peptide of interest (e.g., 10 µg/mL).[5][12]
-
Co-culture of DCs and T cells: Isolate CD8+ T cells from the non-adherent fraction of PBMCs using magnetic-activated cell sorting (MACS). Co-culture the peptide-pulsed DCs with the purified CD8+ T cells at a ratio of 1:10 (DC:T cell) in a T-cell culture medium supplemented with IL-2 and IL-7.[6]
-
Restimulation: Restimulate the T cells weekly with freshly prepared peptide-pulsed DCs to promote the expansion of antigen-specific CTLs.
-
Assessment of CTL Activity: After 2-3 weeks of stimulation, assess the cytotoxic activity of the expanded T cells against target cells (e.g., T2 cells or donor-derived B-lymphoblastoid cell lines) pulsed with the UTY peptide using a standard chromium-51 (B80572) release assay or a non-radioactive cytotoxicity assay.
MHC-Peptide Binding Assay by Fluorescence Polarization
This protocol provides a method to quantify the binding affinity of a UTY-derived peptide to its specific HLA molecule in a cell-free system.[1][2][4]
Methodology:
-
Reagents and Materials:
-
Purified, soluble recombinant HLA molecules (e.g., HLA-A*24:02, HLA-B8).
-
A high-affinity fluorescently labeled reference peptide for the specific HLA allele.
-
The unlabeled synthetic UTY peptide to be tested.
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
A fluorescence polarization plate reader.
-
-
Assay Principle: The assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large HLA molecule, the tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled competitor peptide will displace the fluorescent peptide from the HLA molecule, causing a decrease in polarization.
-
Procedure:
-
A fixed concentration of the recombinant HLA molecule and the fluorescently labeled reference peptide are incubated together to reach equilibrium.
-
Serial dilutions of the unlabeled UTY competitor peptide are added to the HLA-fluorescent peptide mixture.
-
The reaction is incubated to allow for competition and to reach a new equilibrium.
-
The fluorescence polarization of each sample is measured using a plate reader.
-
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of the competitor peptide. The data is fitted to a sigmoidal dose-response curve to determine the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent peptide (IC50). A lower IC50 value indicates a higher binding affinity.
Conclusion
The UTY protein represents a promising male-specific target for various immunotherapeutic strategies. The identification and characterization of its T-cell epitopes are crucial for the development of targeted therapies, such as cancer vaccines and adoptive T-cell therapies, particularly for hematological malignancies and in the context of HSCT. The detailed protocols and pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the immunogenic potential of UTY. Further research into the quantitative binding affinities of UTY epitopes and their in vivo immunogenicity will be critical for advancing these therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. researchgate.net [researchgate.net]
- 4. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immudex.com [immudex.com]
- 8. Sensitive Quantitative Proteomics of Human Hematopoietic Stem and Progenitor Cells by Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancer recruitment of transcription repressors RUNX1 and TLE3 by mis-expressed FOXC1 blocks differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Uty HY Peptide (246-254) in Mouse Models of Transplantation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a critical minor histocompatibility antigen (H-Y) in mouse models of transplantation.[1][2] Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this peptide is a male-specific antigen presented by the MHC class I molecule H-2Db.[2] In the context of sex-mismatched transplantation (male donor to female recipient), the Uty HY peptide is a potent trigger of CD8+ T cell-mediated immune responses, leading to graft rejection and graft-versus-host disease (GVHD).[2][3] Understanding the immunological mechanisms and experimental models involving this peptide is crucial for developing tolerogenic strategies in transplantation.
This guide provides an in-depth overview of the experimental use of the Uty HY peptide (246-254) in murine transplantation models, focusing on quantitative data, detailed experimental protocols, and visualizations of key processes.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments involving the Uty HY peptide (246-254) in mouse models.
Table 1: In Vivo Cytotoxicity Assay Results
This table presents data on the in vivo cytotoxic T lymphocyte (CTL) activity against Uty HY peptide-pulsed target cells in female C57BL/6 mice immunized with syngeneic male bone marrow cells.
| Target Cells | Treatment Group | Mean Target Recovery (%) | Standard Deviation (%) |
| Uty-pulsed | PBS | <2 | N/A |
| Smcy-pulsed | PBS | 33 | N/A |
| Uty-pulsed | Db-Uty-SAP Tetramer | ~46 | N/A |
| Smcy-pulsed | Db-Smcy-SAP Tetramer | 98 | N/A |
Data extracted from a study investigating the effect of toxic tetramers on CTL responses.[2] The "SAP" refers to saporin, a ribosome-inactivating protein used to create the toxic tetramers.
Table 2: Flow Cytometry Analysis of HY-Specific CD8+ T Cells
This table shows the frequency of Uty and Smcy-specific CD8+ T cells in the peripheral blood of female C57BL/6 mice after priming with male bone marrow cells.
| T Cell Specificity | Mean Frequency (%) | Standard Deviation (%) |
| Db-Uty+ | Not significantly different from Db-Smcy+ | N/A |
| Db-Smcy+ | Not significantly different from Db-Uty+ | N/A |
Although CTL activity against Uty-bearing targets is more efficient, the frequencies of Db-Uty+ and Db-Smcy+ CTLs were not significantly different at the time point of the assay.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunization of Female Mice to Elicit Anti-HY T-Cell Responses
This protocol is used to prime female C57BL/6 mice to generate a CTL response against male-specific antigens, including the Uty HY peptide.
Materials:
-
Female C57BL/6J (B6) mice
-
Syngeneic male C57BL/6J bone marrow cells
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Prepare a single-cell suspension of bone marrow cells from the femurs and tibias of male C57BL/6J mice.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS to a final concentration of 25 x 10^6 cells/mL.
-
Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) intraperitoneally (IP) into each female C57BL/6J mouse.
-
Allow 14 days for the priming of the anti-HY CTL response before subsequent assays.[2]
In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing of target cells by CTLs in a living animal.
Materials:
-
Immunized female C57BL/6J mice
-
Syngeneic female B6 splenocytes (for target cells)
-
Uty HY peptide (246-254) (WMHHNMDLI)
-
Control peptide (e.g., Smcy)
-
Carboxyfluorescein diacetate succinimidyl ester (CFSE)
-
Pacific Blue succinimidyl ester (PBSE)
-
RPMI 1640 medium with 10% FBS (R-10)
-
Sterile PBS
-
Flow cytometer
Procedure:
-
Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive female B6 mice. b. Divide the splenocytes into four populations. c. Pulse one population with 10 µg/mL Uty peptide, another with 10 µg/mL Smcy peptide, a third with both peptides, and leave the fourth unpulsed. Incubate for 1 hour at 37°C in R-10 medium. d. Wash the cells extensively. e. Label each cell population with a different combination of CFSE and PBSE concentrations for identification by flow cytometry. For example:
- Unpulsed: PBSE only
- Uty-pulsed: PBSE + low concentration CFSE
- Smcy-pulsed: PBSE + medium concentration CFSE
- Uty+Smcy-pulsed: PBSE + high concentration CFSE f. Quench the labeling reaction with FBS. g. Mix the four labeled populations in equal numbers.
-
Adoptive Transfer: a. Inject the mixed target cell population intravenously (IV) into immunized and control naive female mice.
-
Analysis: a. After 18 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions. c. Analyze the cell populations by flow cytometry, gating on the differentially labeled target cells. d. Calculate the percentage of specific killing for each peptide-pulsed population relative to the unpulsed control population.[2]
IFN-γ ELISPOT Assay
This assay quantifies the number of Uty HY peptide-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
Splenocytes from immunized female mice
-
Uty HY peptide (246-254)
-
96-well ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase
-
Substrate for the enzyme (e.g., BCIP/NBT or AEC)
-
Bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (optional)
Procedure:
-
Plate Coating: a. Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. b. The following day, wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.
-
Cell Plating and Stimulation: a. Harvest splenocytes from immunized mice. b. If using BMDCs, incubate them with 1 mg/mL of Uty HY peptide for 1 hour.[1] c. Add 1 x 10^5 bladder cells (or other effector cells) and the peptide-pulsed BMDCs (at a ratio of 3x10^4 BMDCs per well) to the coated wells.[1] Alternatively, directly add splenocytes to the wells. d. Add the Uty HY peptide to the experimental wells at a final concentration of 1 mg/mL.[1] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A). e. Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection and Development: a. Wash the plate to remove the cells. b. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate. c. Wash the plate and add streptavidin-enzyme conjugate. d. Wash the plate and add the substrate to develop the spots. e. Stop the reaction by washing with water. f. Count the spots using an ELISPOT reader.
-
Data Analysis: a. The number of Uty-specific IFN-γ secreting cells is calculated by subtracting the number of spots in the control wells from the number of spots in the Uty-stimulated wells.[1]
Visualizations
Experimental Workflow for In Vivo Cytotoxicity Assay
Signaling Pathway of T-Cell Recognition and Activation
References
- 1. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of donor and recipient gender disparities on fatal graft-vs.-host disease in a mouse model for major histocompatibility complex-matched unrelated-donor bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Uty HY Peptide (246-254) in In Vivo Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen.[1][2][3][4] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) and is presented by the MHC class I molecule H-2Db in mice.[1][4] This peptide serves as a crucial tool in immunology, particularly for studying the induction and function of cytotoxic T lymphocytes (CTLs) in vivo. These application notes provide a detailed protocol for utilizing Uty HY peptide (246-254) in an in vivo cytotoxicity assay, a powerful method to quantify antigen-specific cell lysis mediated by CD8+ T cells.[5][6]
Principle of the Assay
The in vivo cytotoxicity assay measures the ability of cytotoxic T lymphocytes to recognize and eliminate target cells presenting a specific antigen in a living animal.[5][6][7] The principle involves adoptively transferring two populations of fluorescently labeled splenocytes into a recipient mouse. One population, the target cells, is pulsed with the Uty HY peptide (246-254) and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The second population, serving as an internal control, is not pulsed with the peptide (or pulsed with an irrelevant peptide) and is labeled with a low concentration of the same dye.[5][8] After a defined period, splenocytes from the recipient mice are harvested, and the ratio of the two labeled populations is analyzed by flow cytometry. A reduction in the peptide-pulsed population relative to the control population indicates specific cytotoxic activity.[5][6]
Applications
-
Evaluating Vaccine Efficacy: Assessing the ability of a vaccine to elicit a functional, antigen-specific CTL response.[7]
-
Studying T-Cell Biology: Investigating the priming, activation, and effector function of CD8+ T cells.
-
Transplantation Immunology: Modeling graft-versus-host disease and graft rejection mediated by minor histocompatibility antigens.[9]
-
Cancer Immunology: Evaluating the cytotoxic potential of T cells against tumor-associated antigens.
-
Immunomodulatory Drug Development: Screening and characterizing the in vivo effects of novel therapeutics on CTL function.
Experimental Protocols
Materials and Reagents
-
Uty HY Peptide (246-254) (Sequence: WMHHNMDLI)
-
C57BL/6 female mice (as recipients)
-
C57BL/6 male mice (as a source of antigen for priming, if required) or splenocytes from naive female C57BL/6 mice for target cells
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer
-
Flow cytometer
Protocol for In Vivo Cytotoxicity Assay
-
Preparation of Target and Control Cells:
-
Harvest spleens from naive female C57BL/6 mice and prepare a single-cell suspension of splenocytes.
-
Lyse red blood cells using a suitable lysis buffer and wash the cells with PBS.
-
Resuspend the splenocytes in cRPMI at a concentration of 1 x 10^7 cells/mL.
-
Divide the cell suspension into two equal populations.
-
-
Peptide Pulsing and Fluorescent Labeling:
-
Target Population: To one population of cells, add Uty HY peptide (246-254) to a final concentration of 1-10 µg/mL.[5] Incubate for 1 hour at 37°C with gentle agitation.[7]
-
Control Population: The second population of cells is incubated under the same conditions without the peptide.
-
After peptide pulsing, wash the cells with PBS.
-
Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM) and the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM). Incubate for 15 minutes at room temperature in the dark.[5]
-
Quench the labeling reaction by adding 5 volumes of ice-cold cRPMI.
-
Wash the cells three times with PBS to remove excess peptide and CFSE.
-
Resuspend each cell population in PBS and count the cells.
-
-
Adoptive Transfer:
-
Mix the CFSE^high (target) and CFSE^low (control) cell populations at a 1:1 ratio.
-
Inject a total of 1-2 x 10^7 cells in a volume of 100-200 µL intravenously (i.v.) into the tail vein of recipient female C57BL/6 mice.
-
Note: Recipient mice may be naive or previously immunized to elicit a Uty HY-specific T cell response. Immunization can be achieved by intraperitoneal (i.p.) injection of 5 x 10^6 male bone marrow cells.[9]
-
-
-
Analysis of Cytotoxicity:
-
After 18-24 hours, euthanize the recipient mice and harvest their spleens.
-
Prepare single-cell suspensions and lyse red blood cells as described previously.
-
Acquire the cells on a flow cytometer, collecting a sufficient number of events to clearly distinguish the CFSE^high and CFSE^low populations.
-
Gate on the live lymphocyte population and then analyze the CFSE fluorescence to determine the number of cells in the CFSE^high and CFSE^low populations.
-
Data Presentation
The percentage of specific lysis is calculated using the following formula:
Where the ratio is calculated as: (Number of CFSE^high cells / Number of CFSE^low cells)
| Mouse Group | Mouse ID | # CFSE^low Cells (Control) | # CFSE^high Cells (Target) | Ratio (Target/Control) | % Specific Lysis |
| Naive | 1 | 50,000 | 49,500 | 0.99 | - |
| 2 | 52,000 | 51,000 | 0.98 | - | |
| Average | 51,000 | 50,250 | 0.985 | - | |
| Immunized | 1 | 48,000 | 9,600 | 0.20 | 79.7% |
| 2 | 51,000 | 11,220 | 0.22 | 77.7% | |
| Average | 49,500 | 10,410 | 0.21 | 78.7% |
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo cytotoxicity assay using Uty HY peptide.
CTL-Mediated Cytotoxicity Signaling Pathway
Caption: CTL-mediated cytotoxicity pathways initiated by TCR recognition.
References
- 1. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fas ligand - Wikipedia [en.wikipedia.org]
- 3. CTL-mediated cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. Cytotoxic T lymphocyte perforin and Fas ligand working in concert even when Fas ligand lytic action is still not detectable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. Perforin/granzyme apoptosis pathway | PPTX [slideshare.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional significance of the perforin/granzyme cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uty HY Peptide (246-254) T-cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY Peptide (246-254) is a minor histocompatibility antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1][2][][4][5] As a male-specific antigen, it plays a significant role in immunology, particularly in the context of hematopoietic stem cell transplantation (HSCT) where it can elicit graft-versus-host disease (GVHD) or graft-versus-leukemia effects.[6][7] The peptide epitope, with the sequence WMHHNMDLI in mice, is presented by the MHC class I molecule H2-Db and is recognized by cytotoxic T lymphocytes (CTLs).[8][9][10] Understanding the mechanisms of T-cell stimulation by this peptide is crucial for developing immunotherapies and managing transplantation outcomes.
These application notes provide detailed protocols for the in vitro stimulation of T-cells using the Uty HY Peptide (246-254), methods for assessing T-cell responses, and a summary of relevant quantitative data.
Data Presentation
Table 1: Uty HY Peptide (246-254) Specifications
| Characteristic | Description | Reference |
| Origin | Ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) | [1][2][] |
| Function | Male-specific minor histocompatibility antigen (H-Y antigen) | [1][11] |
| Mouse Sequence (246-254) | WMHHNMDLI | [2][8][10] |
| Human Sequence (566-573) | LPHNHTDL (HLA-B8 restricted) | [12] |
| MHC Restriction (Mouse) | H2-Db | [8][9] |
| Molecular Weight (Mouse) | 1196.4 g/mol | [][8] |
| Molecular Formula (Mouse) | C53H77N15O13S2 | [][8] |
Table 2: Recommended Concentrations for T-cell Assays
| Assay Type | Peptide Concentration | Incubation Time | Cell Type | Reference |
| Intracellular Cytokine Staining (ICS) | 10 µg/mL | 6 hours (with Brefeldin A added after 1-2 hours) | Splenocytes / PBMCs | [9][13] |
| ELISpot | 1-10 µg/mL | 18-24 hours | Splenocytes / PBMCs | [13] |
| In vitro CTL Priming | 10 µg/mL | 5-7 days | Splenocytes | [9] |
| T-cell Proliferation (CFSE) | 1-10 µg/mL | 5-7 days | PBMCs | [14] |
| Cytotoxicity Assay (CTL) | 10 µg/mL (for pulsing target cells) | 4-6 hours | Splenocytes | [9] |
Experimental Protocols
Protocol 1: Preparation of Uty HY Peptide (246-254) Stock Solution
-
Reconstitution: The lyophilized Uty HY peptide should be reconstituted in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).[10]
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2][][5]
Protocol 2: In Vitro T-cell Stimulation for Intracellular Cytokine Staining (ICS)
This protocol is designed to detect cytokine production by antigen-specific T-cells following a short-term in vitro stimulation.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or relevant mouse strains (e.g., female C57BL/6) at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plating: Add 1 x 10^6 cells in 900 µL of medium to each well of a 24-well plate.[13]
-
Peptide Stimulation:
-
Prepare a 10X working solution of the Uty HY peptide (e.g., 100 µg/mL) in complete RPMI-1640 medium from the stock solution.
-
Add 100 µL of the 10X peptide working solution to the corresponding wells for a final concentration of 10 µg/mL.[9]
-
Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA and ionomycin (B1663694) or a different peptide pool).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[9]
-
Protein Transport Inhibition: After 1-2 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., at 5 µg/mL) to each well to block cytokine secretion and allow for intracellular accumulation.[9][13]
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cytokine-producing T-cells.
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.
-
Plate Preparation: Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C, according to the manufacturer's instructions.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.
-
Stimulation:
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-cytokine detection antibody.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Add the substrate to develop the spots.
-
-
Analysis: Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Visualizations
Caption: A flowchart of the experimental workflow for T-cell stimulation.
Caption: Signaling pathway of T-cell activation by the Uty HY peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a novel UTY-encoded minor histocompatibility antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 9. rupress.org [rupress.org]
- 10. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE MALE-SPECIFIC HISTOCOMPATIBILITY ANTIGEN, H-Y:A History of Transplantation, Immune Response Genes, Sex Determination and Expression Cloning | Annual Reviews [annualreviews.org]
- 12. The human UTY gene encodes a novel HLA-B8-restricted H-Y antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Application Notes: Uty HY Peptide (246-254) ELISpot Assay for IFN-γ Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY Peptide (246-254) is a male-specific minor histocompatibility antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY). This peptide is of significant interest in immunological research, particularly in studies related to hematopoietic stem cell transplantation, graft-versus-host disease, and vaccine development. The Enzyme-Linked Immunospot (ELISpot) assay is an exceptionally sensitive technique for the quantification of cytokine-secreting cells at a single-cell resolution. This application note provides a comprehensive protocol for the use of Uty HY Peptide (246-254) in stimulating murine splenocytes for the detection of interferon-gamma (IFN-γ) secreting cells, a key measure of T-cell activation.
Principle of the Assay
The IFN-γ ELISpot assay operates on the principle of a sandwich immunoassay. The process begins with the coating of a 96-well plate, which has a polyvinylidene difluoride (PVDF) membrane at the bottom of each well, with an anti-IFN-γ capture antibody. Following this, isolated splenocytes are introduced into the wells, along with the Uty HY Peptide (246-254) as the stimulating antigen. T-cells within the splenocyte population that specifically recognize this peptide will become activated and commence the secretion of IFN-γ. This secreted cytokine is then captured by the antibodies immobilized on the membrane in the immediate vicinity of the secreting cell.
After an appropriate incubation period, the cells are washed away, leaving the captured cytokine behind. A biotinylated anti-IFN-γ detection antibody is then added, which binds to the captured IFN-γ. Subsequently, a streptavidin-enzyme conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate is added, which is converted by the enzyme into an insoluble colored precipitate. This results in the formation of a distinct spot at the location of each IFN-γ secreting cell. Each spot, therefore, represents a single cell that was actively secreting IFN-γ in response to the peptide stimulation.
Data Presentation
The following table provides a summary of representative quantitative data obtained from an IFN-γ ELISpot assay where mouse splenocytes were stimulated with Uty HY Peptide (246-254). The results are presented as Spot Forming Units (SFU) per million splenocytes.
| Treatment Group | Description | Representative SFU per 10^6 Splenocytes |
| Negative Control | Splenocytes cultured in media alone (unstimulated), serving as a baseline for non-specific IFN-γ secretion. | < 10 |
| Uty HY Peptide (246-254) | Splenocytes stimulated with Uty HY Peptide (246-254) at a final concentration of 10 µg/mL to elicit an antigen-specific T-cell response. | 50 - 250 |
| Positive Control | Splenocytes stimulated with a potent mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2 µg/mL to induce a strong, non-specific IFN-γ response, confirming cell viability and assay functionality. | > 500 |
Note: The number of Spot Forming Units (SFU) in response to the Uty HY Peptide may vary based on factors such as the mouse strain, prior immunization or exposure, and specific experimental conditions. The data presented here are intended to provide an estimated range based on findings in previously primed animals.
Experimental Protocols
Materials and Reagents
-
Mouse IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF membrane 96-well ELISpot plates
-
Uty HY Peptide (246-254) (lyophilized)
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A) for use as a positive control
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Sterile Phosphate Buffered Saline (PBS)
-
ACK lysis buffer (for the lysis of red blood cells)
-
An automated ELISpot reader or a dissecting microscope for spot enumeration
Protocol
Day 1: Plate Coating
-
Begin by pre-wetting the PVDF membrane of each well in the 96-well ELISpot plate with 15 µL of 70% ethanol for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS per well.
-
Prepare the anti-IFN-γ capture antibody by diluting it to the manufacturer's recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate to prevent evaporation and incubate it overnight at 4°C.
Day 2: Cell Preparation and Stimulation
-
Under aseptic conditions, harvest spleens from the mice and place them in a sterile petri dish containing complete RPMI-1640 medium.
-
Create a single-cell suspension by gently disrupting the spleens and passing the resulting cell suspension through a 70 µm cell strainer.
-
To remove red blood cells, incubate the cell suspension in ACK lysis buffer for 5 minutes at room temperature.
-
Wash the splenocytes twice with complete RPMI-1640 medium, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 2-4 x 10^6 cells/mL.
-
Take the coated ELISpot plate from the 4°C storage and wash it three times with 200 µL of sterile PBS per well.
-
Block the plate by adding 200 µL of complete RPMI-1640 medium to every well and incubate for a minimum of 1 hour at 37°C.
-
Prepare the solutions for stimulation:
-
Uty HY Peptide (246-254): Reconstitute the lyophilized peptide in sterile water or DMSO to make a stock solution. This stock should then be further diluted in complete RPMI-1640 medium to a working concentration of 20 µg/mL, which will result in a final concentration of 10 µg/mL in the well.
-
Positive Control (PHA): Prepare a 10 µg/mL solution in complete RPMI-1640 medium for a final in-well concentration of 5 µg/mL.
-
Negative Control: Utilize complete RPMI-1640 medium without any stimulating agents.
-
-
Aspirate the blocking solution from the ELISpot plate.
-
Add 100 µL of the prepared peptide, positive control, or negative control solutions to the designated wells, preferably in triplicate.
-
Add 100 µL of the splenocyte suspension (containing 2-4 x 10^5 cells) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with a 5% CO2 atmosphere.
Day 3: Spot Development and Analysis
-
Wash the plate four times with PBS containing 0.05% Tween 20 (PBST).
-
Dilute the biotinylated anti-IFN-γ detection antibody to the concentration recommended by the manufacturer in PBST containing 1% BSA.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the plate four times with PBST.
-
Dilute the streptavidin-enzyme conjugate in PBST with 1% BSA according to the kit instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with PBST, followed by two final washes with PBS to remove any residual Tween 20.
-
Prepare the substrate solution as per the manufacturer's instructions immediately before use.
-
Add 100 µL of the substrate solution to each well and carefully monitor for the development of spots, which typically occurs within 5-30 minutes.
-
Stop the enzymatic reaction by thoroughly washing the plate with distilled water.
-
Allow the plate to air dry completely in a dark place.
-
Enumerate the spots in each well using an automated ELISpot reader or a dissecting microscope. The results should be expressed as Spot Forming Units (SFU) per million cells.
Mandatory Visualization
Caption: Workflow of the IFN-γ ELISpot assay for Uty HY Peptide.
Caption: T-cell activation by Uty HY Peptide leading to IFN-γ secretion.
Application Notes and Protocols for Uty HY Peptide (246-254) MHC Tetramer Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful tools for the detection and quantification of antigen-specific T cells, playing a crucial role in immunology and cancer research. This document provides detailed application notes and protocols for the use of MHC tetramers complexed with the Uty HY peptide (246-254), a minor histocompatibility antigen. The Uty protein is encoded on the Y chromosome, and the WMHHNMDLI peptide presented by the H-2Db MHC class I molecule is an immunodominant epitope recognized by CD8+ T cells in female C57BL/6 mice immunized with male cells.[1][2][3] The ability to stain for Uty HY-specific T cells allows for the monitoring of immune responses in contexts such as graft-versus-host disease, transplantation, and cancer immunotherapy.
These protocols are designed to provide a robust framework for staining peripheral blood mononuclear cells (PBMCs), splenocytes, and lymph node cells for analysis by flow cytometry.
Data Presentation
Table 1: Recommended Reagent Concentrations and Cell Numbers
| Parameter | Recommendation | Variation/Titration Range | Notes |
| Cell Concentration | 2-5 x 10^7 cells/mL[4] | 1-5 x 10^7 cells/mL | Higher concentrations can conserve reagents. |
| Cells per Staining Reaction | 1-2 x 10^6 (for fresh lymphoid cells)[4] | 0.2-2 x 10^6 | For cell lines or clones, as few as 2 x 10^5 cells may be sufficient.[4] |
| MHC Tetramer Final Dilution | 1:100 to 1:200[4] | 1:50 to 1:400 | Titration is critical for each new lot of tetramer. |
| Surface Stain Antibody Cocktail | Per manufacturer's recommendation | Titration is recommended | Prepare a 2x staining cocktail containing all labeled antibodies.[4] |
| Viability Dye (e.g., 7-AAD) | Per manufacturer's recommendation | - | Essential for excluding dead cells which can non-specifically bind tetramers.[5] |
| Fc Receptor Block | Per manufacturer's recommendation | - | Important for reducing non-specific antibody binding. |
| Fixative (Paraformaldehyde) | 0.5% - 1% in PBS[4][6] | - | Use methanol-free formaldehyde (B43269) solutions.[5] |
Table 2: Incubation Times and Temperatures
| Step | Temperature | Time | Notes |
| MHC Tetramer Staining | 4°C, Room Temperature, or 37°C[4] | 30-60 minutes[4] | Optimal temperature should be determined empirically. Some tetramers are unstable at 37°C.[4] For some MHC class II tetramers, longer incubations at 37°C have been shown to be effective.[7] |
| Surface Antibody Staining | 4°C | 30 minutes[8] | Perform in the dark to protect fluorochromes. |
| Cell Fixation | Room Temperature | 10-15 minutes | - |
| Sample Storage Post-Staining | 4°C | Analyze within 24 hours[6] | Protect from light. |
Experimental Protocols
Protocol 1: Staining of Mouse Splenocytes or Lymph Node Cells
This protocol is optimized for the detection of Uty HY (246-254)-specific CD8+ T cells from mouse spleen or lymph nodes.
Materials:
-
Single-cell suspension of mouse splenocytes or lymph node cells
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)[4]
-
Uty HY Peptide (246-254) H-2Db MHC Tetramer (e.g., BV421-labeled)
-
Fluorochrome-conjugated anti-mouse CD8a antibody (clone KT15 is recommended to reduce background)[5]
-
Fluorochrome-conjugated anti-mouse CD3 antibody
-
Viability dye (e.g., 7-AAD)
-
Fc Block (e.g., anti-mouse CD16/CD32)
-
1% Paraformaldehyde (PFA) in PBS
-
12x75 mm flow cytometry tubes or 96-well U-bottom plate
Procedure:
-
Prepare a single-cell suspension of splenocytes or lymph node cells and adjust the cell concentration to 2 x 10^7 cells/mL in cold FACS buffer.[6]
-
Add 50 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube or well.[6]
-
Add Fc Block to each tube and incubate for 5 minutes at room temperature.[6]
-
Add the Uty HY Peptide (246-254) MHC tetramer at the pre-titrated optimal concentration.
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[6] The optimal temperature and time should be determined for your specific experimental conditions.
-
Wash the cells by adding 2-3 mL of FACS buffer and centrifuging at 400 x g for 5 minutes.[6] Decant the supernatant.
-
Prepare a cocktail of anti-CD8a and anti-CD3 antibodies in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.[6]
-
Wash the cells twice with FACS buffer as described in step 6.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 200 µL of 1% PFA in PBS for fixation.
-
Acquire samples on a flow cytometer within 24 hours.[6]
Protocol 2: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general framework. Note that the Uty HY peptide is specific to the mouse H-2Db context. For human samples, a relevant peptide and HLA tetramer would be required.
Materials:
-
Isolated PBMCs
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)[4]
-
MHC Tetramer of interest
-
Fluorochrome-conjugated antibodies against human surface markers (e.g., CD8, CD3)
-
Viability dye
-
Fc Block
-
1% Paraformaldehyde (PFA) in PBS
-
12x75 mm flow cytometry tubes or 96-well U-bottom plate
Procedure:
-
Prepare PBMCs and resuspend them at a concentration of 5 x 10^6 cells/mL in FACS buffer.[9]
-
Add 200 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube.[9]
-
(Optional) Add Fc Block and incubate as per the manufacturer's instructions.
-
Add 10 µL of the MHC Tetramer.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Add the cocktail of surface-staining antibodies and incubate for an additional 30 minutes at 4°C in the dark.
-
Wash the cells by adding 3 mL of PBS and centrifuging at 400 x g for 5 minutes.[9] Aspirate or decant the supernatant.
-
Repeat the wash step.
-
Resuspend the pellet in 500 µL of PBS with 0.5% formaldehyde.[9]
-
Add a viability dye according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry within 24 hours.[9]
Mandatory Visualization
Caption: Workflow for MHC Tetramer Staining.
Troubleshooting and Optimization
-
High Background Staining:
-
Ensure proper Fc receptor blocking.
-
Titrate the tetramer concentration; using too much is a common cause of non-specific binding.
-
Include a "dump channel" with antibodies against markers of non-T cells (e.g., CD19, CD11b) to exclude them from analysis.[5]
-
Use a viability dye to exclude dead cells, which are prone to non-specific staining.[5]
-
For mouse samples, certain anti-CD8 clones (like 53-6.7) can cause high background; clone KT15 is often a better choice.[5]
-
-
Weak or No Signal:
-
Confirm the viability of the cells.
-
Optimize incubation time and temperature; some tetramers stain better at room temperature or 37°C.[4]
-
Use a protein kinase inhibitor (e.g., dasatinib) before staining to prevent T-cell receptor internalization, which can enhance staining intensity.[10][11]
-
Consider using brighter fluorochromes for the tetramer.[10]
-
For rare T-cell populations, signal-boosting with an antibody against the tetramer's fluorochrome can be employed.[11][12]
-
-
General Recommendations:
-
Always include a negative control, such as a tetramer with an irrelevant peptide.[5]
-
For mouse MHC class I tetramer staining, sequential staining (tetramer first, then antibodies) is often recommended to avoid steric hindrance.[5]
-
Titrate all reagents before starting a large experiment.[4]
-
Use a singlet gate during flow cytometry analysis to exclude cell doublets.[5]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 5. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 8. eaglebio.com [eaglebio.com]
- 9. lubio.ch [lubio.ch]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Frontiers | Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Uty HY Peptide (246-254) Specific T-cells
Introduction
The Uty HY Peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized minor histocompatibility (H-Y) antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2] In the context of sex-mismatched hematopoietic stem cell transplantation (HSCT) from a female donor to a male recipient, this peptide can be presented by MHC class I molecules (specifically H2-Db in mice) on male cells and recognized by donor-derived T-cells, potentially leading to graft-versus-host disease (GVHD) or graft-versus-leukemia (GVL) effects.[3] Therefore, the accurate detection and characterization of T-cells specific for the Uty HY peptide are of significant interest to researchers in immunology, oncology, and transplantation medicine.
Flow cytometry is a powerful technique for the single-cell analysis of antigen-specific T-cell responses. By combining cell surface and intracellular staining, it is possible to enumerate rare populations of peptide-specific T-cells and to phenotype them based on their activation status, cytokine production, and memory differentiation. These application notes provide detailed protocols for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with the Uty HY (246-254) peptide and their subsequent analysis by multiparameter flow cytometry.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the flow cytometric analysis of Uty HY peptide-specific T-cells. The values presented here are for illustrative purposes and may vary depending on the experimental model, donor, and stimulation conditions.
| Parameter | Control (Unstimulated) | Uty HY Peptide (246-254) Stimulated |
| Frequency of IFN-γ+ CD8+ T-cells (%) | 0.05 | 1.5 |
| Frequency of TNF-α+ CD8+ T-cells (%) | 0.08 | 2.1 |
| Frequency of CD107a+ CD8+ T-cells (%) | 0.1 | 3.5 |
| Phenotype of IFN-γ+ CD8+ T-cells | ||
| Naive (CD45RA+ CCR7+) | 5% | 2% |
| Central Memory (CD45RO+ CCR7+) | 15% | 25% |
| Effector Memory (CD45RO+ CCR7-) | 70% | 65% |
| Terminally Differentiated (CD45RA+ CCR7-) | 10% | 8% |
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with Uty HY Peptide (246-254)
This protocol describes the stimulation of PBMCs to induce cytokine production in antigen-specific T-cells.
Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Brefeldin A[6]
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for positive control)
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved PBMCs and resuspend them in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Add 900 µL of the cell suspension to the wells of a 24-well plate.[6]
-
Prepare a 10X working solution of the Uty HY peptide (e.g., 10 µg/mL) in complete RPMI-1640 medium.
-
Add 100 µL of the 10X peptide solution to the corresponding wells for a final concentration of 1 µg/mL.
-
For the negative control, add 100 µL of medium with an equivalent concentration of DMSO.
-
For the positive control, stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[6]
-
Add Brefeldin A to all wells at a final concentration of 10 µg/mL to block cytokine secretion.[6]
-
Continue incubation for an additional 4-6 hours.[6]
Protocol 2: Flow Cytometry Staining for Surface Markers and Intracellular Cytokines
This protocol details the staining procedure for identifying and phenotyping Uty HY peptide-specific T-cells.
Materials and Reagents:
-
Stimulated PBMCs from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4, CD45RO, CCR7)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic markers (e.g., CD107a)
-
Flow cytometer
Procedure:
-
Harvest the stimulated cells from the 24-well plate and transfer them to FACS tubes.
-
Wash the cells with PBS.
-
Stain for cell viability by incubating the cells with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Stain for surface markers by incubating the cells with a cocktail of anti-CD3, anti-CD8, anti-CD4, anti-CD45RO, and anti-CCR7 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at 4°C.
-
Wash the cells with permeabilization/wash buffer.
-
Stain for intracellular cytokines and cytotoxic markers by incubating the cells with a cocktail of anti-IFN-γ, anti-TNF-α, and anti-CD107a antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
Mandatory Visualization
Caption: Experimental workflow for Uty HY peptide-specific T-cell analysis.
Caption: TCR signaling pathway upon Uty HY peptide recognition.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. biosynth.com [biosynth.com]
- 3. CpG-matured Murine Plasmacytoid Dendritic Cells Are Capable of In Vivo Priming of Functional CD8 T Cell Responses to Endogenous but Not Exogenous Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 5. genscript.com [genscript.com]
- 6. stemcell.com [stemcell.com]
Application Notes and Protocols: Uty HY Peptide (246-254) for Inducing Transplantation Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254) is a minor histocompatibility (H-Y) antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2] In the context of sex-mismatched transplantation (male donor to female recipient) in H2b mouse strains, this 9-amino acid peptide (WMHHNMDLI) is presented by the MHC class I molecule H2-Db and is a primary target for CD8+ T cell-mediated graft rejection.[3][4][5] Strategic administration of this peptide can, however, induce antigen-specific immunological tolerance, making it a valuable tool for studying tolerance mechanisms and developing therapies to prevent graft rejection.
These application notes provide an overview of the peptide's characteristics, its mechanism of action in inducing tolerance, and detailed protocols for its use in preclinical transplantation models.
Peptide Specifications:
| Characteristic | Description |
| Peptide Name | Uty HY Peptide (246-254), H-Y/Db Uty epitope |
| Amino Acid Sequence | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI)[3][4][6] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂[3] |
| Molecular Weight | ~1196.4 g/mol [3] |
| MHC Restriction | H2-Db (Mouse)[3][4] |
| Immune Cell Target | CD8+ T lymphocytes |
| Typical Purity (HPLC) | >95% |
| Form | Lyophilized Powder[3] |
| Storage | Store lyophilized peptide at -20°C or colder.[3] |
Mechanism of Tolerance Induction
The administration of the Uty HY peptide in the absence of inflammatory signals can lead to peripheral tolerance of male-specific antigens. The primary mechanisms are believed to be T-cell anergy and/or incomplete activation, rather than clonal deletion.[4][5][7] When naïve CD8+ T cells recognize the peptide/MHC complex on antigen-presenting cells (APCs) without receiving adequate co-stimulatory signals (Signal 2), they can become anergic, or functionally unresponsive. This prevents them from mounting a cytotoxic response against male cells expressing the same antigen post-transplantation. Studies have shown that even in tolerant mice, HY-specific T cells can be detected and may even expand upon antigen re-exposure, but they fail to orchestrate graft rejection, indicating a state of functional inactivation.[4][5][7][8]
Quantitative Data Summary
The efficacy of Uty HY peptide in inducing tolerance can vary significantly based on the delivery method and co-administration of other tolerogenic agents.
| Delivery Method | Peptide Dosage & Schedule | Animal Model | Key Outcome | Reference |
| Intranasal Administration | 100 µg daily for 3 consecutive days | C57BL/6 (B6) female mice | Delayed rejection of syngeneic male skin grafts, but less effective than HYAbDby peptide. | [2] |
| Peptide-Pulsed Dendritic Cells (DCs) | 1x10⁶ immature female bone marrow-derived DCs pulsed with peptide, injected into footpads | C57BL/6 (B6) female mice | Prolonged survival of syngeneic male skin grafts. Median survival >100 days vs. ~15 days in controls. | [5][7] |
| PLG Nanoparticles (Surface-Coupled) | 1.25 mg nanoparticles administered IV on Day +1 post-transplant | C57BL/6 (B6) female mice | Did not promote engraftment of male bone marrow. In this model, tolerance was not induced with the Uty peptide alone. | [3][6] |
Experimental Protocols
Protocol 1: Peptide Reconstitution and Storage
Materials:
-
Lyophilized Uty HY (246-254) peptide
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Pre-cool: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in a small volume of sterile PBS. For example, to create a 1 mg/mL stock solution, add 1 mL of PBS to 1 mg of peptide.
-
Solubilization: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking. If solubility is an issue, sonication can be used sparingly.[7]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or for long-term storage, at -80°C.
Protocol 2: Induction of Tolerance via Intranasal Administration
This protocol is adapted from studies demonstrating tolerance induction via the nasal mucosa.[2][8]
Materials:
-
Reconstituted Uty HY peptide stock solution
-
Sterile PBS
-
C57BL/6 female mice (6-8 weeks old)
-
Micropipette with sterile tips
Procedure:
-
Peptide Preparation: Dilute the Uty HY peptide stock solution in sterile PBS to a final concentration of 5 mg/mL (for a 100 µg dose in 20 µL).
-
Animal Restraint: Gently restrain the mouse, ensuring it is calm and breathing is not obstructed.
-
Administration: Administer 10 µL of the peptide solution into each nostril (total volume of 20 µL). Deliver the liquid slowly to allow the mouse to inhale it without distress.
-
Dosing Schedule: Repeat the administration daily for 3 consecutive days.
-
Transplantation: Perform skin or bone marrow transplantation approximately 10 days after the final peptide dose.[2]
-
Monitoring: Monitor graft survival every 2-3 days post-transplantation. Rejection is typically defined as less than 10% viable tissue remaining.[2]
Protocol 3: Flow Cytometry Analysis of HY-Specific CD8+ T Cells
This protocol outlines the staining of peripheral blood or splenocytes to detect Uty HY-specific CD8+ T cells using a fluorescently labeled H2-Db/WMHHNMDLI tetramer.
Materials:
-
PE-conjugated H-2Db WMHHNMDLI Tetramer
-
Fluorochrome-conjugated antibodies: anti-CD8 (e.g., PerCP-conjugated), anti-CD44 (e.g., FITC-conjugated), anti-CD62L (e.g., APC-conjugated)
-
Fc Block (anti-CD16/32 antibody)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Viability Dye (e.g., 7-AAD or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from spleen or isolate peripheral blood mononuclear cells (PBMCs) using standard methods. If using whole blood or spleen, lyse RBCs with lysis buffer and wash cells with PBS.
-
Cell Counting: Count the cells and resuspend them in FACS buffer at a concentration of 1x10⁷ cells/mL.
-
Fc Block: Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Tetramer Staining: Add the PE-conjugated H-2Db/Uty tetramer at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Antibody Staining: Add the cocktail of surface antibodies (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cells. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the final cell suspension 5-10 minutes before analysis. If using a fixable viability dye, this step is performed before tetramer staining.
-
Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 CD8+ T cell events) to accurately detect the rare population of antigen-specific cells.
-
Gating Strategy:
-
Gate on lymphocytes using FSC-A vs. SSC-A.
-
Gate on single cells using FSC-H vs. FSC-A.
-
Gate on live cells (negative for the viability dye).
-
Gate on CD8+ T cells.
-
Within the CD8+ population, identify the tetramer-positive cells (CD8+ Tetramer+).
-
Concluding Remarks
The Uty HY (246-254) peptide is a critical reagent for studying CD8+ T cell-mediated immune responses in the context of transplantation. While protocols involving intranasal delivery or peptide-pulsed immature dendritic cells have shown success in inducing tolerance, recent evidence suggests that nanoparticle-based delivery of this specific CD8+ T cell epitope alone may be insufficient.[3][6] This highlights the complexity of tolerance induction and suggests that co-delivery of CD4+ T cell epitopes (like HYAbDby) or other immunomodulatory signals may be required for robust and reliable tolerance to solid organ or bone marrow grafts. Researchers should carefully consider the delivery method and experimental context when designing studies aimed at inducing transplantation tolerance with the Uty HY peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Tolerance induction using nanoparticles bearing HY peptides in bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Tolerance induction using nanoparticles bearing HY peptides in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Transplantation tolerance induced by intranasal administration of HY peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of Uty HY Peptide (246-254) in Mice
Introduction
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a critical tool in immunology research, particularly in the study of minor histocompatibility (H) antigens.[1][2][3] This peptide is a T-cell epitope derived from the mouse ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[1][2][3] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db and is recognized by CD8+ T cells.[2][3][4] In vivo studies in mice using this peptide are pivotal for investigating transplantation tolerance, graft-versus-host disease (GVHD), and graft-versus-leukemia (GVL) effects.[1][5]
Principle
The in vivo administration of the Uty HY peptide is primarily used to elicit or modulate an antigen-specific immune response in female mice against this male-specific antigen. The core principle involves introducing the peptide into the mouse, where it can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then present the peptide on their MHC class I molecules, leading to the activation or tolerance induction of HY-specific CD8+ T cells. The specific outcome, whether it be immunization or tolerance, is highly dependent on the experimental protocol, including the route of administration and the state of the APCs involved.[5][6]
Applications
-
Transplantation Tolerance: Investigating the mechanisms of immune tolerance to solid organ and bone marrow grafts.[5][7] Protocols often involve pulsing immature dendritic cells with the peptide to induce a state of non-responsiveness to subsequent male tissue grafts.[5][8]
-
Graft-versus-Host Disease (GVHD): Modeling GVHD where donor T cells attack recipient tissues expressing minor H antigens.
-
Graft-versus-Leukemia (GVL): Studying how male-specific immune responses can be harnessed to eliminate male-derived leukemia cells post-transplantation.
-
Tumor Immunology: Using the HY antigen as a model tumor-associated antigen in certain cancer cell lines (e.g., MB49 bladder tumor) to study T-cell-mediated tumor rejection.[9][10]
-
Immunodominance Studies: Examining the hierarchy of immune responses to different epitopes of the HY antigen.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies involving the Uty HY peptide. These values can serve as a reference for experimental design.
Table 1: Peptide Administration for In Vivo Studies
| Parameter | Value | Mouse Strain | Application | Reference |
| Peptide-Pulsed DC Injection | 5 x 10^6 cells/recipient | C57BL/6 (female) | Induction of skin graft tolerance | [8] |
| Intranasal Peptide Administration | 100 µg (3 doses) | C57BL/6 (female) | Induction of skin graft tolerance | [7] |
| Subcutaneous Immunization | 50 µg peptide with adjuvant | C57BL/6 | Tumor immunology | [9] |
Table 2: Representative Outcomes of Uty HY Peptide Administration
| Experimental Approach | Key Outcome Metric | Result | Notes | Reference |
| HY(Db) Uty peptide-pulsed immature DC injection | Median Male Skin Graft Survival | >100 days | Control (BMDC only) median survival was ~30-40 days. | [6][8] |
| Intranasal HY peptide administration | Male Skin Graft Survival | >90% of mice retained grafts indefinitely | Demonstrates a robust method for tolerance induction. | [7] |
| In vivo challenge with male spleen cells in tolerant mice | % HY(Db)Uty tetramer+ of CD8+ T cells | Expansion to 2-20% | Shows that tolerant T cells are not deleted but can expand upon re-exposure. | [8] |
| In vivo CTL assay post-immunization | Clearance of peptide-pulsed target cells | Robust elimination of Uty-pulsed cells | Demonstrates effective priming of cytotoxic T lymphocyte (CTL) responses. | [11] |
Experimental Protocols
Protocol 1: Induction of Tolerance via Peptide-Pulsed Dendritic Cells
This protocol is adapted from studies demonstrating that immature dendritic cells pulsed with the HY(Db) Uty peptide can induce tolerance to male skin grafts in female mice.[5][8]
Materials:
-
Uty HY Peptide (246-254) (WMHHNMDLI)
-
Female C57BL/6 mice
-
Bone marrow-derived dendritic cells (BMDCs) generated from female C57BL/6 mice
-
RPMI medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for skin grafting
Procedure:
-
Preparation of Peptide-Pulsed BMDCs:
-
Harvest and culture bone marrow cells to generate immature BMDCs.
-
Resuspend 6-7 x 10^6 immature BMDCs in 1 ml of RPMI medium.[8]
-
Add the Uty HY peptide to a final concentration of approximately 15 µM (e.g., 15 µl of a 1 mM stock).[8]
-
Incubate the cells at 37°C for 90 minutes to allow for peptide pulsing.[8]
-
Wash the cells three times with RPMI medium to remove excess peptide.[8]
-
-
In Vivo Administration:
-
Assessment of Tolerance:
Protocol 2: In Vivo Immunization for CTL Response
This protocol is designed to elicit a cytotoxic T lymphocyte (CTL) response against the Uty HY peptide, relevant for tumor immunology or GVL models.[9]
Materials:
-
Uty HY Peptide (246-254) (WMHHNMDLI)
-
Adjuvant (e.g., CpG oligodeoxynucleotides and heat-labile enterotoxin)
-
Female C57BL/6 mice
-
Reagents for ELISPOT or in vivo CTL assay
Procedure:
-
Preparation of Immunization Mixture:
-
Dissolve the Uty HY peptide in a suitable vehicle (e.g., PBS).
-
Prepare a mixture containing 50 µg of the peptide with an appropriate adjuvant (e.g., 10µg CpG and 0.4 µg heat-labile enterotoxin).[9]
-
-
In Vivo Administration:
-
Administer the peptide-adjuvant mixture to female C57BL/6 mice via subcutaneous injection.[9]
-
-
Assessment of Immune Response:
-
After a suitable time (e.g., 7-14 days), harvest splenocytes or lymph node cells.
-
Measure the HY-specific T cell response using methods such as:
-
IFN-γ ELISPOT assay: Co-culture splenocytes with target cells pulsed with the Uty HY peptide.[7][9]
-
Tetramer/Dextramer Staining: Use H-2Db/WMHHNMDLI tetramers or dextramers to identify and quantify HY-specific CD8+ T cells by flow cytometry.[8][9]
-
In Vivo CTL Assay: Adoptively transfer dye-labeled target cells (pulsed with Uty HY peptide) into immunized mice and measure their specific lysis compared to control target cells.[11]
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TCR signaling upon recognition of the Uty HY peptide.
Caption: Experimental workflow for in vivo Uty HY peptide studies.
References
- 1. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 3. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 4. H-2Db/Mouse HY Uty (WMHHNMDLI) MHC Monomer - Creative Biolabs [creativebiolabs.net]
- 5. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ashpublications.org [ashpublications.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uty HY Peptide (246-254) Pulsing of Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254) is a minor histocompatibility antigen specific to males, derived from the UTY (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) protein.[1][2] This peptide, with the sequence WMHHNMDLI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[3][4] As a male-specific antigen, it plays a significant role in immunology research, particularly in the contexts of graft-versus-host disease (GVHD), graft-versus-leukemia effects, and as a target for cancer immunotherapy.[1][4]
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the immune system.[5] Their primary function is to process antigen material and present it on the cell surface to the T cells of the adaptive immune system.[5][6] Pulsing DCs ex vivo with specific peptides like Uty HY (246-254) and re-introducing them into a subject is a powerful strategy to elicit a robust, antigen-specific CD8+ cytotoxic T-lymphocyte (CTL) response.[7][8] This approach is being actively investigated for cancer vaccines and other immunotherapeutic applications.[9][10]
These application notes provide detailed protocols for the generation of monocyte-derived DCs, pulsing them with the Uty HY (246-254) peptide, and subsequent co-culture with T cells to assess immune activation.
Principle of the Method
The core principle involves loading exogenous Uty HY peptide onto MHC class I molecules of dendritic cells to stimulate a specific T-cell response. The process begins with the isolation of monocytes from peripheral blood, which are then differentiated into immature DCs using cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[11][12]
These immature DCs are subsequently matured using a stimulation cocktail (e.g., containing Toll-like receptor ligands like CpG or LPS) which enhances their antigen-presenting capabilities, including the upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules.[7][8][13] During maturation, the cells are incubated, or "pulsed," with the Uty HY (246-254) peptide. The peptide is taken up and loaded onto MHC class I molecules within the endoplasmic reticulum, a process known as cross-presentation, and then transported to the cell surface.[6] These peptide-MHC complexes can then be recognized by the T-cell receptor (TCR) on specific CD8+ T cells, leading to their activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes capable of targeting and killing cells that display the same antigen.[6][14]
Caption: MHC Class I cross-presentation pathway in a dendritic cell.
Data Presentation
Table 1: Uty HY Peptide (246-254) Specifications
| Parameter | Description |
| Peptide Name | Uty HY Peptide (246-254)[1][2] |
| Sequence (Single Letter) | WMHHNMDLI[3][15] |
| Sequence (Three Letter) | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH[3] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂[3][] |
| Molecular Weight | ~1196.4 g/mol [3][] |
| MHC Restriction | H2-Db (Mouse)[3] |
| Purity (recommended) | >95% (HPLC)[3] |
| Storage | Store lyophilized powder at -20°C for up to 3 years.[1] |
| Solubility | Reconstitute in sterile DMSO, then dilute in aqueous buffer (e.g., PBS). |
Table 2: Example Reagent Concentrations for DC Generation and Maturation
| Reagent | Purpose | Typical Concentration | Reference |
| GM-CSF | DC Differentiation | 50-100 ng/mL | [11] |
| IL-4 | DC Differentiation | 20-50 ng/mL | [12] |
| Uty HY Peptide | Antigen Pulsing | 1-10 µg/mL | [4][11] |
| CpG ODN 1826 | DC Maturation (TLR9 agonist) | 10 µM | [7][8] |
| LPS | DC Maturation (TLR4 agonist) | 10 ng/mL | [7][8] |
Experimental Protocols
Caption: Workflow for generating peptide-pulsed DCs and T-cell activation.
Protocol 1: Generation of Immature Dendritic Cells (iDCs)
This protocol describes the generation of iDCs from peripheral blood mononuclear cells (PBMCs).[11][17]
Materials:
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant GM-CSF
-
Recombinant IL-4
-
Phosphate Buffered Saline (PBS)
Method:
-
Isolate PBMCs from whole blood or spleen cell suspension using density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend cells in RPMI-1640 supplemented with 1% FBS and plate in a T-75 tissue culture flask.
-
Incubate for 1-2 hours at 37°C to allow monocytes to adhere to the plastic.[17]
-
Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).
-
Add complete DC medium (RPMI-1640, 10% FBS, Pen-Strep) supplemented with GM-CSF (e.g., 80 ng/mL) and IL-4 (e.g., 40 ng/mL).
-
Culture the adherent cells for 5-7 days at 37°C, 5% CO₂. Add fresh media with cytokines every 2-3 days.
-
After 5-7 days, cells should appear as loosely adherent clusters with typical DC morphology. These are immature DCs.
Protocol 2: Maturation and Uty HY Peptide (246-254) Pulsing
This protocol details the final maturation step, where iDCs are pulsed with the target peptide.
Materials:
-
Immature DCs from Protocol 1
-
Complete DC medium
-
Uty HY (246-254) Peptide stock solution
-
DC Maturation Cocktail (e.g., CpG ODN 1826 at 10 µM or LPS at 10 ng/mL)[7][8]
Method:
-
Harvest the immature DCs by gently pipetting or using a cell scraper.
-
Count the cells and assess viability (should be >90%).
-
Resuspend the iDCs in fresh complete DC medium at a concentration of 1x10⁶ cells/mL.
-
Add the DC Maturation Cocktail to the cell suspension.
-
Add the Uty HY (246-254) peptide to a final concentration of 1-10 µg/mL.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
After incubation, the cells are considered mature, peptide-pulsed DCs. Wash the cells twice with PBS to remove excess peptide and cytokines before use in downstream applications.
-
(Optional) The phenotype of mature DCs can be confirmed by flow cytometry, checking for high expression of CD80, CD83, CD86, and HLA-DR.[13]
Protocol 3: T-Cell Activation Assay (IFN-γ ELISPOT)
This protocol provides a method to measure the activation of CD8+ T cells by quantifying IFN-γ secretion in response to stimulation with peptide-pulsed DCs.[18]
Materials:
-
Mature, Uty HY-pulsed DCs (from Protocol 2)
-
CD8+ T cells (isolated from a compatible donor via negative selection)
-
IFN-γ ELISPOT plate and kit
-
T-cell medium (e.g., RPMI-1640, 10% FBS, Pen-Strep, IL-2)
-
Controls: Unpulsed mature DCs, DCs pulsed with an irrelevant peptide.
Method:
-
Coat the ELISPOT plate with anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Isolate CD8+ T cells from a fresh PBMC sample.
-
Prepare the following cell suspensions in T-cell medium:
-
Test Wells: Add CD8+ T cells (e.g., 2x10⁵ cells/well) and Uty HY-pulsed DCs (e.g., 2x10⁴ cells/well) for a 10:1 ratio.
-
Negative Control 1: CD8+ T cells with unpulsed mature DCs.
-
Negative Control 2: CD8+ T cells alone.
-
Positive Control: CD8+ T cells with a mitogen like Phytohemagglutinin (PHA).[18]
-
-
Incubate the plate at 37°C, 5% CO₂ for 16-24 hours.[18]
-
Wash the plate and follow the ELISPOT kit instructions for adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate.
-
Allow spots to develop, then stop the reaction by washing with water.
-
Air dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting T cell. A significantly higher spot count in the test wells compared to negative controls indicates a successful antigen-specific T-cell activation.
Caption: Logical diagram of the T-cell activation assay setup.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 4. CpG-matured Murine Plasmacytoid Dendritic Cells Are Capable of In Vivo Priming of Functional CD8 T Cell Responses to Endogenous but Not Exogenous Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - IOZK [iozk.de]
- 6. MHC class I - Wikipedia [en.wikipedia.org]
- 7. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 8. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. genscript.com [genscript.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors [frontiersin.org]
Application Notes and Protocols for In Vitro Generation of Uty HY Peptide (246-254)-Specific Cytotoxic T Lymphocytes (CTLs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, H2-Db restricted T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat protein encoded on the Y chromosome (Uty) in mice. As a male-specific minor histocompatibility antigen (H-Y), it plays a crucial role in transplantation immunology, particularly in the context of graft-versus-host disease and graft rejection.[1][2][3] The ability to generate Uty HY-specific cytotoxic T lymphocytes (CTLs) in vitro is essential for studying the fundamental mechanisms of T-cell activation, tolerance, and anti-tumor immunity, as well as for the preclinical evaluation of immunotherapeutic strategies.[4]
These application notes provide a detailed set of protocols for the in vitro generation, expansion, and functional characterization of Uty HY peptide (246-254)-specific CTLs from mouse splenocytes.
Antigen Presentation Pathway
The generation of the Uty HY (246-254) epitope for presentation on MHC class I molecules is dependent on the immunoproteasome. Specifically, the LMP7 and LMP2 subunits of the proteasome are crucial for the correct processing of the Uty protein to yield the WMHHNMDLI peptide.[5][6][7] This peptide is then transported into the endoplasmic reticulum, loaded onto H2-Db molecules, and presented on the cell surface for recognition by CD8+ T cells.
References
- 1. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 2. The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vitro generating innate lymphoid cells from mouse α4β7+ lymphoid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigenic specificity of the cytolytic T lymphocyte (CTL) response to murine sarcoma virus-induced tumors. I. Preferential reactivity of in vitro generated secondary CTL with syngeneic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Uty HY Peptide (246-254) in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a minor histocompatibility antigen (miHA) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1][2][3][4][][6][7] As a male-specific peptide presented by the MHC class I molecule H-2Db in mice, it serves as a potent target for cytotoxic T lymphocytes (CTLs) in female-to-male hematopoietic stem cell transplantation (HSCT) settings.[1][2] This specific immune response can lead to the elimination of male cancer cells, a phenomenon known as the graft-versus-tumor (GVT) effect, making the Uty HY peptide a valuable tool in cancer immunotherapy research.[8][9] These application notes provide an overview of the research applications and detailed protocols for the use of the Uty HY peptide (246-254) in preclinical cancer immunotherapy studies.
Applications
The Uty HY (246-254) peptide is primarily utilized in preclinical cancer immunotherapy research to:
-
Induce and study anti-tumor CTL responses: The peptide is used to stimulate and expand CTLs in vitro and in vivo to study their functionality and killing capacity against cells expressing the male-specific antigen.[8][9]
-
Evaluate cancer vaccine efficacy: As a defined tumor-associated antigen, the Uty HY peptide can be incorporated into cancer vaccine formulations to assess their ability to elicit a robust and specific anti-tumor immune response.
-
Investigate the mechanisms of graft-versus-tumor effects: Researchers use this peptide to dissect the cellular and molecular mechanisms underlying the GVT effect in allogeneic HSCT models.[8][9]
-
Develop and test novel immunotherapeutic strategies: The Uty HY peptide serves as a model antigen for the development of new immunotherapies, such as adoptive T-cell therapies and combination therapies with checkpoint inhibitors.[9]
Quantitative Data Summary
While much of the research on Uty HY (246-254) presents qualitative or semi-quantitative data (e.g., flow cytometry plots, ELISPOT images), the following tables summarize the available quantitative information.
Table 1: Uty HY (246-254) Peptide-Specific T-Cell Responses
| Parameter | Cell Type | Assay | Result | Reference |
| CTL Priming | Murine Splenocytes | In vivo CTL assay | Efficient lysis of peptide-pulsed target cells. | [10] |
| IFN-γ Secretion | Murine CD8+ T-cells | ELISPOT | Significant increase in IFN-γ secreting cells upon stimulation. | [10][11] |
| Intratumoral T-cell Infiltration | Murine Bladder Tumor | Flow Cytometry | Significant increase in Uty-specific CD8+ T-cells in tumors after therapy. | [11] |
| T-cell Expansion | Murine CD8+ T-cells | Flow Cytometry | Dextramer-positive CD8+ T-cells are significantly increased with treatment. | [11] |
Note: Specific quantitative values for MHC binding affinity (IC50), T-cell proliferation index, and absolute cytokine concentrations are not consistently reported in the reviewed literature. Researchers are encouraged to perform these quantitative assays as part of their experimental design.
Signaling Pathway
The recognition of the Uty HY (246-254) peptide presented by MHC class I (H-2Db) on an antigen-presenting cell (APC) or a cancer cell by a specific CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
This protocol details the stimulation of splenocytes with the Uty HY (246-254) peptide and subsequent analysis of cytokine production by intracellular flow cytometry.
Materials:
-
Uty HY (246-254) peptide (WMHHNMDLI)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)
-
Brefeldin A
-
Fluorescently conjugated antibodies against mouse CD8, CD4, IFN-γ, and TNF-α
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate splenocytes from immunized female C57BL/6 mice and prepare a single-cell suspension in complete RPMI-1640 medium.
-
Stimulation:
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.
-
Add Uty HY (246-254) peptide to a final concentration of 10 µg/mL.
-
Include a negative control (no peptide) and a positive control (PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to a final concentration of 10 µg/mL to each well to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated anti-CD8 and anti-CD4 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Stain with fluorescently conjugated anti-IFN-γ and anti-TNF-α antibodies in Permeabilization Buffer for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on CD8+ T-cells and analyze the expression of IFN-γ and TNF-α.
-
Protocol 2: In Vivo Cytotoxicity Assay
This protocol measures the ability of Uty HY (246-254)-specific CTLs to kill target cells in vivo.
Materials:
-
Uty HY (246-254) peptide
-
Splenocytes from naïve female C57BL/6 mice (as target cells)
-
Immunized and control (naïve) female C57BL/6 mice
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from naïve female C57BL/6 mice and prepare a single-cell suspension.
-
Divide the cells into two populations.
-
-
Peptide Pulsing and CFSE Labeling:
-
Population 1 (Target): Resuspend cells in PBS and incubate with 10 µg/mL Uty HY (246-254) peptide for 1 hour at 37°C. Wash the cells and then label with a high concentration of CFSE (e.g., 5 µM).
-
Population 2 (Control): Resuspend cells in PBS (no peptide). Label with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Cell Injection:
-
Mix the two populations at a 1:1 ratio.
-
Inject 10-20 x 10^6 total cells intravenously into immunized and control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Identify the two populations based on their CFSE fluorescence intensity.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of CFSE^high to CFSE^low cells in both immunized and control mice.
-
The percentage of specific lysis is calculated using the formula: [1 - (Ratio in immunized mice / Ratio in control mice)] x 100
-
Conclusion
The Uty HY (246-254) peptide is a critical tool for advancing our understanding of T-cell-mediated anti-tumor immunity, particularly in the context of minor histocompatibility antigens. The protocols provided herein offer standardized methods for assessing the immunological impact of this peptide in preclinical cancer models. Further research focusing on detailed quantitative analysis of the immune response to this peptide will be invaluable for the development of more effective cancer immunotherapies.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 6. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CpG-matured Murine Plasmacytoid Dendritic Cells Are Capable of In Vivo Priming of Functional CD8 T Cell Responses to Endogenous but Not Exogenous Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Uty HY Peptide (246-254) Concentration for T-Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Uty HY peptide (246-254) for various T-cell assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges and queries encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the Uty HY peptide (246-254) and why is it used in T-cell assays?
The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence WMHHNMDLI. It is an immunodominant epitope of the male-specific minor histocompatibility antigen H-Y, presented by the mouse MHC class I molecule H-2Db.[1][2] This peptide is widely used as a model antigen in immunology research to study CD8+ T-cell responses, including activation, proliferation, cytokine release, and cytotoxic activity, particularly in the context of transplantation and graft-versus-host disease.
Q2: What is the recommended starting concentration for the Uty HY peptide (246-254) in T-cell assays?
The optimal concentration of Uty HY peptide (246-254) can vary depending on the specific T-cell assay being performed. However, a general starting point for many in vitro assays is between 1 and 10 µg/mL. For pulsing target cells for in vivo cytotoxicity assays, a concentration of 10 µg/mL has been used effectively.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store the Uty HY peptide (246-254)?
The Uty HY peptide (246-254) is often supplied as a lyophilized powder. Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the desired working concentration with sterile phosphate-buffered saline (PBS) or cell culture medium.[2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Troubleshooting Guide
Q1: I am observing a weak or no T-cell response to the Uty HY peptide. What are the possible causes and solutions?
A weak or absent T-cell response can be due to several factors. Here's a troubleshooting workflow to help you identify and resolve the issue:
Caption: Troubleshooting workflow for low T-cell response.
Q2: My peptide won't dissolve properly. What should I do?
The Uty HY peptide (246-254) has hydrophobic residues. To ensure complete dissolution, first, dissolve the lyophilized peptide in a small volume of sterile DMSO.[2] Vortex briefly. Once dissolved, slowly add sterile PBS or your culture medium to achieve the final desired stock concentration. Gentle warming or sonication can also aid in solubilization.[3]
Q3: Could residual Trifluoroacetic Acid (TFA) from peptide synthesis be affecting my assay?
TFA is often used in peptide purification and can be present as a counterion in the final product.[1] While for most standard in vitro assays, residual TFA levels do not cause interference, highly sensitive cellular assays could be affected.[1] If you suspect TFA is an issue, consider purchasing TFA-removed peptide or performing a buffer exchange to remove it.
Quantitative Data Summary
The following table summarizes the effective concentrations of Uty HY peptide (246-254) reported in the literature for various T-cell assays.
| T-Cell Assay | Effective Peptide Concentration (µg/mL) | Reference(s) |
| In Vitro T-Cell Stimulation | ||
| ELISpot (IFN-γ) | 0.5 - 10 | [4] |
| Intracellular Cytokine Staining | 10 | [2] |
| T-Cell Proliferation | 1 - 10 (general recommendation) | [5] |
| In Vivo Assays | ||
| Pulsing Target Cells (CTL Assay) | 10 | [2] |
Experimental Protocols
Detailed Protocol for ELISpot Assay
This protocol provides a general framework for performing an IFN-γ ELISpot assay to detect Uty HY peptide-specific T-cells.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate 3-4 times with sterile PBS. Block the wells with RPMI medium containing 10% FBS for 1-2 hours at 37°C to prevent non-specific binding.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from your experimental mice. Ensure viability is >90%. Resuspend the cells in complete RPMI medium.
-
Stimulation: Add 2-5 x 105 splenocytes to each well. Add the Uty HY peptide (246-254) to the appropriate wells for a final concentration of 1-10 µg/mL.
-
Negative Control: Add cells with vehicle control (e.g., 0.1% DMSO).
-
Positive Control: Add cells with a mitogen like Concanavalin A (1-2 µg/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate thoroughly to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) for 1 hour.
-
Wash again and add the BCIP/NBT substrate.
-
-
Analysis: Allow spots to develop (10-30 minutes). Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
Detailed Protocol for Intracellular Cytokine Staining (ICS)
This protocol outlines the steps for detecting intracellular IFN-γ in T-cells stimulated with Uty HY peptide.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes and adjust the concentration to 1-2 x 106 cells/mL in complete RPMI medium.
-
Stimulation: Add 1 x 106 cells to each well of a 96-well round-bottom plate. Add Uty HY peptide (246-254) to a final concentration of 10 µg/mL.
-
Negative Control: Cells with vehicle control.
-
Positive Control: Cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
-
Incubation and Cytokine Secretion Block: Incubate for 1-2 hours at 37°C. Add Brefeldin A (10 µg/mL) to block cytokine secretion and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells. Fix with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Wash and then permeabilize with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Visualizations
Experimental Workflow for Peptide Concentration Optimization
Caption: Workflow for optimizing Uty HY peptide concentration.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified TCR signaling pathway upon Uty HY peptide presentation.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting high background in Uty HY Peptide (246-254) tetramer staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background staining with Uty HY Peptide (246-254) tetramers. The following information is designed to help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of high background staining with MHC tetramers?
High background staining can obscure the identification of rare, antigen-specific T cells. The most common causes include:
-
Dead Cells: Non-viable cells are notorious for non-specifically binding antibodies and tetramer reagents, leading to false-positive signals.[1][2]
-
Fc Receptor (FcR) Mediated Binding: Monocytes, macrophages, B cells, and NK cells express Fc receptors that can non-specifically bind antibodies and tetramer-fluorochrome conjugates.[1]
-
Tetramer Aggregates: Over time or due to improper storage, tetramer reagents can form aggregates, which can bind non-specifically to cells and result in high background.[2]
-
Inappropriate Antibody Clones: Certain clones of co-receptor antibodies (e.g., some anti-CD8 antibodies) can interfere with or enhance non-specific tetramer binding.[1][2]
-
Suboptimal Staining Protocol: Incorrect incubation times, temperatures, or tetramer concentrations can all contribute to increased background.[3][4]
-
Contaminants or Carryover: Inadequate washing steps can leave unbound tetramer or antibodies in the cell suspension, increasing background noise.[2]
Q2: I'm observing high background in my Uty HY Peptide tetramer staining. What is the first thing I should check?
The first and most critical step is to assess cell viability. Dead cells can non-specifically bind fluorescent reagents, significantly increasing background.
Recommendation: Always include a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) in your staining panel. This allows you to gate on live cells during flow cytometry analysis and exclude dead cells from your data.[1][2] If cell viability is below 80%, it is crucial to take precautions when interpreting the data.[2]
Troubleshooting Guide
Issue 1: High background on multiple cell types (not just T cells).
This is often indicative of non-specific binding mechanisms that are not related to the T cell receptor (TCR).
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Detailed Protocol/Notes |
| Fc Receptor Binding | Use an Fc receptor blocking agent. | Incubate cells with an Fc block reagent (e.g., from Miltenyi Biotec or purified anti-CD16/32 antibodies for mouse cells) for 10-15 minutes at 4°C before adding the tetramer or other antibodies.[1][5] |
| Tetramer Aggregates | Centrifuge the tetramer reagent before use. | Before adding the tetramer to your cells, spin the vial at high speed (e.g., >10,000 x g) for 5 minutes to pellet any aggregates.[2] Use the supernatant for staining. |
| Dead Cells | Incorporate a viability dye and improve cell handling. | Use a viability dye to gate on live cells.[1][2] For thawed cells, allow them to rest in complete medium for 1-2 hours at 37°C after thawing to allow for surface marker recovery before staining.[2] |
Issue 2: High background specifically on CD8+ T cells.
If the high background is primarily on the CD8+ T cell population, the issue may be related to the interaction between the tetramer and the CD8 co-receptor.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Detailed Protocol/Notes |
| Incompatible Anti-CD8 Antibody Clone | Use a recommended anti-CD8 antibody clone. | Some anti-CD8 antibody clones (e.g., 53-6.7 for mouse) can cause high background staining with tetramers.[1] For murine cells, clone KT15 is often recommended. For human cells, clones RPA-T8 and SK1 are known to be compatible.[2] |
| Suboptimal Tetramer Concentration | Titrate the Uty HY Peptide tetramer. | Perform a titration experiment to determine the optimal concentration of your tetramer.[2][3] Test a range of dilutions (e.g., from 1:50 to 1:400) to find the concentration that provides the best signal-to-noise ratio. |
| Simultaneous Antibody & Tetramer Incubation | Perform sequential staining. | Staining with the tetramer and antibodies simultaneously can sometimes lead to non-specific binding, especially with mouse MHC class I tetramers.[1] It is recommended to incubate with the tetramer first, wash the cells, and then add the surface marker antibodies.[1] |
Experimental Protocols & Methodologies
Optimized Tetramer Staining Protocol
This protocol is designed to minimize background and enhance the specificity of Uty HY Peptide (246-254) tetramer staining.
-
Cell Preparation: Prepare your single-cell suspension (e.g., PBMCs, splenocytes) and adjust the concentration to 2-5 x 107 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).[4]
-
Fc Receptor Block (Optional but Recommended): Add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.[1][5]
-
Tetramer Staining:
-
Centrifuge the Uty HY Peptide tetramer vial at >10,000 x g for 5 minutes to pellet aggregates.[2]
-
Add the optimal (titrated) concentration of the tetramer supernatant to the cells.
-
Incubate for 30-60 minutes at 4°C in the dark.[1][4] Some protocols suggest room temperature for 30 minutes, but 4°C is generally safer for preserving surface markers.[4]
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound tetramer.
-
Surface Marker Staining: Resuspend the cells in a cocktail of fluorescently-labeled antibodies (including a compatible anti-CD8 clone and a viability dye) at their predetermined optimal concentrations.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells two more times with cold FACS buffer.
-
Fixation (Optional): If you do not plan to analyze the cells immediately, you can fix them in 1% paraformaldehyde in PBS. Analyze within 24 hours.[1] Note: Do not fix cells before tetramer staining, as this can destroy the epitope recognized by the tetramer.[1]
-
Data Acquisition: Acquire samples on a flow cytometer. Be sure to collect a sufficient number of events, especially if you are looking for a rare cell population.
Negative Controls for Tetramer Staining
Proper controls are essential for correctly identifying your positive population and setting gates.
| Control Type | Purpose | Example |
| Irrelevant Tetramer | To determine the level of non-specific binding of a tetramer of the same MHC allele and fluorochrome but with a peptide that should not be recognized by T cells in your sample.[6] | An HLA-A*02:01 tetramer with an HIV-derived peptide for an HIV-negative donor.[1] |
| Unstained Cells | To assess autofluorescence of the cells. | A sample of cells with no added fluorescent reagents. |
| Fluorescence Minus One (FMO) | To accurately set gates for the tetramer-positive population by assessing the spread of fluorescence from other fluorochromes in the panel into the tetramer channel. | A sample stained with all antibodies in the panel except for the tetramer. |
Visualized Workflows and Logic
Troubleshooting Logic for High Background
Caption: Troubleshooting decision tree for high background in tetramer staining.
Optimized Staining Workflow
Caption: Recommended sequential workflow for MHC tetramer staining.
References
- 1. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. tetramerstore.com [tetramerstore.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 5. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
- 6. blog.mblintl.com [blog.mblintl.com]
Improving Uty HY Peptide (246-254) solubility for cell culture
Welcome to the technical support center for the Uty HY (246-254) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this peptide in cell culture applications, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Uty HY (246-254) peptide and what are its properties?
The Uty HY (246-254) peptide is a minor histocompatibility H-Y antigen derived from the UTY (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) protein.[1][2] Its amino acid sequence is Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI).[1][][4] This peptide is presented by MHC class I molecules (specifically H2-Db in mice) to cytotoxic T-lymphocytes (CTLs).[2][5]
The sequence contains a high percentage of hydrophobic amino acids (Trp, Met, Leu, Ile), which can make it challenging to dissolve in aqueous solutions.[6][7]
Q2: What is the recommended first-step solvent for reconstituting Uty HY (246-254)?
Due to its hydrophobic nature, the recommended starting solvent is a small amount of high-purity, sterile Dimethyl Sulfoxide (DMSO).[5] A common practice for this and similar peptides is to create a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO, which can then be serially diluted into your aqueous cell culture medium.[5]
Q3: My peptide won't dissolve in aqueous buffers like PBS or water. What should I do?
This is a common issue for hydrophobic peptides. If direct dissolution in water or PBS fails, follow the recommended troubleshooting workflow. The general strategy is to first use an organic solvent like DMSO to get the peptide into solution before diluting it into your experimental buffer.[6][7][8] Physical methods like brief sonication or vortexing can also help break up aggregates and improve solubility.[6] One vendor data sheet suggests that solubility up to 12.5 mg/mL in water and 100 mg/mL in PBS is achievable with the aid of ultrasonication.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cell culture?
The tolerance to DMSO is cell-line specific.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity.[10] Some robust lines may tolerate up to 1%.[10][11]
-
Sensitive & Primary Cells: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[11][12]
-
Critical Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as your peptide-treated samples.[13] This allows you to distinguish the effects of the peptide from the effects of the solvent.
Q5: How should I store the reconstituted Uty HY (246-254) peptide solution?
Once the peptide is in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for long-term storage, at -80°C.[14]
Troubleshooting Guide: Step-by-Step Peptide Solubilization
If you are facing difficulties dissolving the lyophilized Uty HY (246-254) peptide, follow this systematic approach.
Solubility Testing Workflow
This workflow outlines the decision-making process for dissolving a challenging peptide.
Experimental Protocols & Data
Protocol 1: Reconstitution of Uty HY (246-254) for Cell Culture
This protocol is based on methods used for hydrophobic peptides and specific literature citing Uty HY (246-254).[5]
-
Preparation : Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Initial Solubilization : Add a small, precise volume of 100% sterile DMSO (e.g., 20 µL) directly to the lyophilized powder to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Mixing : Vortex the vial for 30-60 seconds. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.[6] Visually inspect to ensure the solution is clear.
-
Working Solution Preparation : Slowly add your desired aqueous buffer (e.g., PBS or serum-free cell culture medium) dropwise to the DMSO stock solution while gently vortexing. Do not add the DMSO stock to the buffer, as this can cause the peptide to precipitate out of solution immediately.
-
Final Concentration : Dilute this intermediate stock into your final cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration remains within the tolerated limits for your specific cell type (e.g., ≤ 0.5%).[10]
-
Storage : Immediately aliquot any unused stock solution and store at -20°C or -80°C.
Table 1: Solvent Screening & Cell Culture Compatibility
The following table summarizes recommended solvents and their compatibility with typical cell culture experiments.
| Solvent | Recommended Use | Pros | Cons / Limitations | Final Conc. in Culture |
| Sterile dH₂O / PBS | Initial attempt for any peptide | Biologically compatible; no toxicity. | Often fails for hydrophobic peptides like Uty HY (246-254). | N/A |
| Dimethyl Sulfoxide (DMSO) | Primary recommendation for hydrophobic peptides[5][6][7] | Excellent solvating power for hydrophobic compounds. | Can be toxic to cells at higher concentrations.[10] May oxidize Met residues (less common). | ≤ 0.5% (general), ≤ 0.1% (sensitive cells)[10][11] |
| Dimethylformamide (DMF) | Alternative to DMSO | Good solvating power. | Higher toxicity than DMSO; use with caution. | Must be determined empirically; aim for <0.1%. |
| 10% Acetic Acid | For basic peptides | Can protonate basic residues to aid solubility. | Not ideal for Uty HY. Low pH can harm cells. | Must be neutralized before adding to cells. |
Visualization of Biological Pathway
The primary biological role of the Uty HY (246-254) peptide is its presentation by MHC Class I molecules to the immune system.[15][16]
MHC Class I Antigen Presentation Pathway
This diagram illustrates the endogenous pathway by which intracellular peptides, like Uty HY, are processed and presented on the cell surface to CD8+ T-cells.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 4. genscript.com [genscript.com]
- 5. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. reactivi.ro [reactivi.ro]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. protocol-online.org [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MHC class I - Wikipedia [en.wikipedia.org]
- 16. immunology.org [immunology.org]
- 17. researchgate.net [researchgate.net]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Uty HY Peptide (246-254) stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Uty HY Peptide (246-254) in aqueous solutions. The information provided is based on the peptide's sequence (H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH) and established principles of peptide chemistry, as specific stability studies on this particular peptide are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized Uty HY Peptide (246-254)?
A1: To ensure maximum stability and solubility, a systematic approach is recommended. Start by allowing the vial of lyophilized peptide to equilibrate to room temperature before opening to avoid moisture condensation. For initial solubilization, especially given the hydrophobic residues (Trp, Met, Leu, Ile) in the sequence, using a small amount of an organic solvent like DMSO or DMF is advisable, followed by dropwise addition of the desired aqueous buffer while vortexing.[1]
Q2: What are the optimal storage conditions for Uty HY Peptide (246-254) in both lyophilized and solution forms?
A2: For long-term storage, lyophilized Uty HY Peptide (246-254) should be stored at -20°C or -80°C, protected from moisture and light.[2] Once reconstituted in an aqueous solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[2] For short-term use, a solution can be kept at 4°C for a few days, but stability will be limited.
Q3: What are the primary degradation pathways for Uty HY Peptide (246-254) in an aqueous solution?
A3: Based on its amino acid sequence (WMHHNMDLI), the Uty HY Peptide (246-254) is susceptible to several degradation pathways:
-
Oxidation: The two Methionine (Met) residues are prone to oxidation, forming methionine sulfoxide (B87167) and potentially methionine sulfone.[3] This is a common issue and can be accelerated by exposure to oxygen and certain metal ions.
-
Deamidation: The Asparagine (Asn) residue can undergo deamidation, a reaction that converts the asparagine side chain into aspartic acid or isoaspartic acid through a succinimide (B58015) intermediate.[4] This process is pH-dependent and generally occurs more rapidly under neutral to basic conditions.[4][5]
-
Hydrolysis: The peptide bond, particularly adjacent to the Aspartic acid (Asp) residue, can be susceptible to hydrolysis, leading to peptide fragmentation.[3][6]
Q4: How does pH affect the stability of Uty HY Peptide (246-254) in solution?
A4: The pH of the aqueous solution is a critical factor for the stability of this peptide.[7]
-
Acidic pH (below 6): While generally slowing down deamidation, acidic conditions can promote the hydrolysis of the peptide bond, especially at the Asp-Leu linkage.[3][6]
-
Neutral to Basic pH (above 7): These conditions significantly accelerate the deamidation of the Asparagine residue.[4][5] Oxidation of Methionine can also be more prevalent at higher pH.[3] For optimal stability, it is generally recommended to maintain the peptide solution at a slightly acidic pH (e.g., pH 5-6), though empirical testing is advised.
Q5: My peptide solution appears cloudy or has formed a precipitate. What could be the cause and how can I resolve it?
A5: Cloudiness or precipitation is likely due to peptide aggregation, a common issue with peptides containing a significant number of hydrophobic residues.[1][8] The Uty HY Peptide (246-254) sequence includes several such residues (Trp, Met, Leu, Ile). Aggregation can be influenced by factors like peptide concentration, pH, temperature, and the ionic strength of the buffer.[9] To resolve this, you can try sonication to aid dissolution. If the issue persists, consider re-dissolving the peptide in a small amount of organic solvent (like DMSO) before diluting it with your aqueous buffer.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation (oxidation, deamidation, hydrolysis). | Prepare fresh solutions from lyophilized stock. Ensure proper storage conditions (-80°C for aliquots). Analyze the peptide solution for degradation products using HPLC or Mass Spectrometry. |
| Peptide will not dissolve | High hydrophobicity of the peptide sequence. | Use a small amount of an organic solvent (e.g., DMSO, DMF) to initially dissolve the peptide, then slowly add the aqueous buffer while vortexing.[1] Sonication may also help.[1] |
| Solution is cloudy or contains precipitate | Peptide aggregation. | Decrease the peptide concentration. Adjust the pH of the buffer away from the peptide's isoelectric point.[8] Add stabilizing agents such as a small percentage of organic co-solvent.[8] |
| Inconsistent experimental results | Repeated freeze-thaw cycles leading to degradation. Adsorption of the peptide to container surfaces. | Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles. Use low-protein-binding tubes for storage and handling. |
Quantitative Data Summary
| Storage Condition | Form | Temperature | Expected Stability | Reference |
| Long-term | Lyophilized | -80°C | ≥ 2 years | [2] |
| Long-term | Lyophilized | -20°C | ~1 year | [2] |
| Short-term | In Solution | -80°C | up to 6 months | [2] |
| Short-term | In Solution | -20°C | up to 1 month | [2] |
| Very Short-term | In Solution | 4°C | a few days | General Knowledge |
Experimental Protocols
Protocol 1: Reconstitution of Uty HY Peptide (246-254)
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Add a small volume of an appropriate organic solvent (e.g., DMSO) to the vial to dissolve the peptide.
-
Slowly add the desired aqueous buffer (e.g., sterile water or PBS) to the peptide-organic solvent mixture while gently vortexing, until the desired final concentration is reached.
-
If precipitation occurs, sonicate the solution for a few minutes.[1]
-
For biological applications, it is recommended to filter-sterilize the final peptide solution through a 0.22 µm filter.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a generic protocol and should be optimized for your specific equipment and peptide.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure: a. Prepare a stock solution of the Uty HY Peptide (246-254) in the desired aqueous buffer. b. Incubate aliquots of the solution under different conditions (e.g., various temperatures and pH values). c. At specified time points, inject a sample onto the HPLC system. d. Monitor the decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products over time. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradation products and confirm the degradation pathway.[10]
Visualizations
Caption: Potential degradation pathways of Uty HY Peptide (246-254).
Caption: Experimental workflow for assessing peptide stability.
Caption: Troubleshooting decision tree for common peptide issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. Deamidation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing non-specific T-cell activation with Uty HY Peptide (246-254)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Uty HY Peptide (246-254) to prevent non-specific T-cell activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Uty HY Peptide (246-254) and what is its primary application?
The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence WMHHNMDLI.[1][2] It is a well-characterized, male-specific minor histocompatibility (H-Y) antigen epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1] In mice, it is presented by the MHC class I molecule H2-Db.[1] Its primary application is in immunology research, particularly in studies of transplantation, graft-versus-host disease (GVHD), and T-cell tolerance. It is often used to study and modulate the activity of specific CD8+ T-cell populations.
Q2: How can the Uty HY Peptide (246-254) be used to prevent non-specific T-cell activation?
While primarily known for eliciting a specific T-cell response, this peptide can be used as a highly specific control in T-cell activation assays. By demonstrating a response only in a specific context (e.g., in female mice immunized with male cells), it helps to differentiate between antigen-specific activation and non-specific activation caused by other experimental factors. It can also be used in competitive inhibition assays to block the activation of specific T cells.
Q3: How should I properly handle and store the lyophilized Uty HY Peptide (246-254)?
Proper handling and storage are critical to maintain the peptide's integrity and prevent experimental variability.
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C for long-term storage.[2][3]
-
Reconstitution: Before use, allow the vial to warm to room temperature before opening to avoid condensation. Reconstitute the peptide in a small amount of sterile, endotoxin-free DMSO.[4] Once dissolved, it can be further diluted in an appropriate sterile buffer or cell culture medium.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[4][5]
Q4: What are potential sources of non-specific T-cell activation in my experiments?
Non-specific T-cell activation can arise from several sources:
-
Peptide Impurities: Synthetic peptides may contain impurities from the synthesis process, such as truncated or modified sequences, or residual reagents like trifluoroacetic acid (TFA).[5][6][7][8] These can sometimes trigger a T-cell response.
-
Endotoxins: Contamination of the peptide, media, or serum with endotoxins (lipopolysaccharides from bacteria) is a potent cause of non-specific immune cell activation.[5]
-
Serum Quality: The quality of fetal bovine serum (FBS) or other sera used in cell culture can vary between lots and may contain mitogenic factors that lead to high background activation.[9]
-
Cell Health and Density: Stressed or overly dense cell cultures can lead to spontaneous T-cell activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background T-cell activation in negative control wells (no peptide) | 1. Endotoxin (B1171834) contamination in media, serum, or peptide solvent.[5]2. Poor quality or batch-to-batch variability of serum.[9]3. Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion). | 1. Use endotoxin-free reagents and test peptide stocks for endotoxin levels.2. Test new lots of serum for their potential to cause background activation before use in critical experiments. Consider using serum-free media if possible.3. Optimize cell seeding density and ensure proper culture maintenance. |
| T-cell activation observed with an irrelevant control peptide | 1. The control peptide is not truly irrelevant and may share epitopes recognized by the T-cells.2. Contamination of the control peptide with the Uty HY peptide or other stimulants.[8] | 1. Use a well-characterized, structurally unrelated control peptide.2. Ensure high purity of the control peptide (>95%) and handle it separately from the experimental peptide to prevent cross-contamination. |
| Variability in T-cell response between experiments | 1. Inconsistent peptide concentration due to improper dissolution or storage.2. Repeated freeze-thaw cycles of the peptide stock, leading to degradation.[5]3. Differences in cell viability or donor variability. | 1. Ensure the peptide is fully dissolved before use. Sonicate briefly if necessary.[4]2. Aliquot the peptide stock after the initial reconstitution to avoid multiple freeze-thaw cycles.[4][5]3. Always perform a cell viability count before starting the experiment and use cells from the same donor pool when possible for comparative studies. |
| No T-cell activation in positive control wells | 1. Inactive peptide due to degradation.2. T-cells are not responsive.3. Suboptimal assay conditions. | 1. Use a fresh aliquot of the peptide or a new batch.2. Include a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as a positive control to confirm T-cell reactivity.[9]3. Optimize peptide concentration and incubation time. |
Quantitative Data Summary
The following table provides a representative dataset from an ELISpot assay designed to measure IFN-γ secreting cells, demonstrating specific activation by Uty HY peptide (246-254) with minimal non-specific activation.
| Condition | Stimulus | Mean Spot Forming Units (SFU) per 10^6 cells | Standard Deviation |
| Negative Control | Media + 0.1% DMSO | 5 | 2 |
| Irrelevant Peptide Control | OVA Peptide (257-264) | 8 | 3 |
| Experimental | Uty HY Peptide (246-254) | 150 | 15 |
| Positive Control | Anti-CD3/CD28 Antibodies | 500 | 45 |
This data is illustrative and actual results will vary depending on the experimental setup.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay by CFSE Dye Dilution
This protocol outlines the steps to measure Uty HY peptide-specific T-cell proliferation while controlling for non-specific activation.
Materials:
-
Uty HY Peptide (246-254), high purity (>95%)
-
Irrelevant control peptide (e.g., OVA 257-264), high purity (>95%)
-
Splenocytes from female C57BL/6 mice (naïve or immunized with male splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD8 and anti-CD4 fluorescently labeled antibodies
-
Viability dye (e.g., 7-AAD)
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining with 5 volumes of cold complete RPMI.
-
Cell Plating: Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well flat-bottom plate.
-
Stimulation: Add the Uty HY peptide (246-254) at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Include the following controls:
-
Negative control: Media with peptide solvent (e.g., 0.1% DMSO).
-
Irrelevant peptide control: An MHC-matched irrelevant peptide at the same concentration as the Uty HY peptide.
-
Positive control: Anti-CD3/CD28 antibodies or a mitogen.
-
-
Incubation: Culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: Harvest cells and stain with a viability dye and fluorescently labeled anti-CD8 and anti-CD4 antibodies. Analyze by flow cytometry, gating on live, single CD8+ or CD4+ T-cells to assess CFSE dilution.
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol is for detecting cytokine production in response to the Uty HY peptide.
Materials:
-
Uty HY Peptide (246-254), high purity (>95%)
-
Irrelevant control peptide
-
Splenocytes
-
Complete RPMI-1640 medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
FACS buffer
-
Anti-CD8, anti-CD4, and anti-IFN-γ (or other cytokine) fluorescently labeled antibodies
-
Viability dye
-
Fixation and permeabilization buffers
Methodology:
-
Cell Plating: Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.
-
Stimulation: Add the Uty HY peptide (246-254) at the optimal concentration. Include the same controls as in the proliferation assay.
-
Incubation: Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[4][10]
-
Surface Staining: Wash the cells and stain with a viability dye and antibodies against surface markers (CD4, CD8).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ).
-
Analysis: Analyze by flow cytometry, gating on live, single CD8+ or CD4+ T-cells to quantify the percentage of cytokine-producing cells.
Visualizations
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling pathway leading to T-cell activation.
Experimental Workflow for Preventing Non-Specific T-Cell Activation
Caption: Workflow for T-cell activation assays with controls to monitor non-specific activation.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. genscript.com [genscript.com]
- 6. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Uty HY Peptide (246-254) TFA Salt Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of trifluoroacetic acid (TFA) from synthetic Uty HY Peptide (246-254). TFA is a common counterion from the peptide synthesis and purification process that can interfere with biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from the Uty HY Peptide (246-254) preparation?
Trifluoroacetic acid (TFA) is frequently used during solid-phase peptide synthesis and purification.[1] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays such as altered cell growth, viability, or signaling.[1][2]
-
Interference with Biological Activity: TFA can alter the secondary structure and biological activity of peptides.[2]
-
Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[1]
Q2: What are the common methods for removing TFA from peptide preparations?
The most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This method involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[1][3]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different salt solution, such as acetate (B1210297) or chloride.[1][4]
Q3: Which TFA removal method is best for the Uty HY Peptide (246-254)?
The choice of method depends on factors like the required final purity, desired peptide recovery, and available equipment.
-
Ion-exchange chromatography is highly effective and can yield very high peptide recovery rates.[5]
-
Lyophilization with HCl is a simpler method that can be performed with standard laboratory equipment, but it may require multiple cycles to achieve complete TFA removal.[3]
Q4: How can I quantify the amount of residual TFA in my peptide sample?
Several analytical methods can be used to quantify residual TFA, including:
-
Ion Chromatography: This is a sensitive and accurate method for quantifying TFA and other counterions.[6]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique can directly detect and quantify the fluorine atoms in TFA.[5]
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Possible Cause | Troubleshooting Step |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials.[1] Consider using specialized tubes designed to minimize sample loss. |
| Peptide precipitation during ion-exchange chromatography. | Optimize the buffer pH and ionic strength. The solubility of Uty HY Peptide (246-254) may be pH-dependent.[1] |
| Non-specific binding to chromatography columns or labware. | Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[1] |
| Peptide degradation. | Avoid harsh pH conditions and prolonged exposure to room temperature. The Uty HY peptide contains histidine and methionine residues which can be susceptible to oxidation. |
Issue 2: Incomplete TFA Removal
| Possible Cause | Troubleshooting Step |
| Insufficient number of lyophilization cycles with HCl. | Increase the number of dissolution-lyophilization cycles to three or more. A study on a model peptide showed that three cycles with 10 mM HCl were sufficient to reduce TFA content to below 1% (w/w).[1] |
| Inefficient displacement of TFA during ion exchange. | Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated with the exchange buffer. Increase the concentration or volume of the eluting salt.[1] |
| TFA contamination from labware or solvents. | Use fresh, high-purity solvents and thoroughly clean all labware.[1] |
Issue 3: Altered Peptide Activity in Biological Assays
| Possible Cause | Troubleshooting Step |
| Residual TFA is still present. | Quantify the TFA level and perform additional removal steps if necessary.[1] |
| The new counter-ion (e.g., chloride or acetate) is affecting the assay. | Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[1] |
| Peptide has degraded during the TFA removal process. | Analyze the peptide purity and integrity by HPLC and mass spectrometry after the removal process.[1] |
Data Presentation
The following table summarizes typical efficiencies and peptide recovery rates for common TFA removal methods based on studies of various peptides. Results may vary for the specific Uty HY Peptide (246-254).
| Method | Typical TFA Removal Efficiency | Typical Peptide Recovery Rate | Reference |
| Lyophilization with HCl (3 cycles) | >99% | >90% | [1] |
| Ion-Exchange Chromatography | >99% | >95% | [5] |
| Reversed-Phase HPLC with Volatile Buffer | >95% | >80% | [5][7] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for exchanging TFA for chloride ions.[3]
Materials:
-
Uty HY Peptide (246-254) TFA salt
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Dissolution: Dissolve the Uty HY Peptide (246-254) in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.
Materials:
-
Uty HY Peptide (246-254) TFA salt
-
Strong anion exchange resin (e.g., AG1-X8)
-
Chromatography column
-
Equilibration buffer (e.g., low ionic strength buffer at a pH where the peptide is charged)
-
Elution buffer (e.g., a buffer containing the desired counterion, such as acetate or chloride)
-
Milli-Q or distilled water
Procedure:
-
Resin Preparation: Prepare a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[6]
-
Equilibration: Equilibrate the column with the equilibration buffer.
-
Sample Loading: Dissolve the Uty HY Peptide (246-254) in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove the TFA counterions.
-
Elution: Elute the peptide from the column using the elution buffer.
-
Desalting and Lyophilization: If necessary, desalt the eluted peptide solution and lyophilize to obtain the final peptide salt form.
Visualizations
Caption: General workflow for TFA salt removal from Uty HY Peptide (246-254).
Caption: Troubleshooting logic for common issues in TFA removal.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. bio-works.com [bio-works.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. peptide.com [peptide.com]
- 7. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Uty HY Peptide (246-254) Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address aggregation issues encountered when working with Uty HY Peptide (246-254) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the Uty HY Peptide (246-254) and what are its properties?
The Uty HY Peptide (246-254) is a 9-amino acid peptide with the sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI).[1][2] It is a T-cell epitope derived from the mouse UTY (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) protein and serves as a male-specific transplantation antigen.[2][3][4]
Key Properties:
-
Appearance: Typically a lyophilized powder.[5]
-
Storage: Should be stored at -20°C or below in its lyophilized form.[1][2]
Q2: Why is my Uty HY Peptide (246-254) solution cloudy or forming a precipitate?
Cloudiness or precipitation in your peptide solution is a common indicator of aggregation.[6] Peptide aggregation is a process where individual peptide molecules stick together to form larger, often insoluble complexes. The Uty HY peptide contains several hydrophobic amino acids (W, M, L, I), which can contribute to its tendency to aggregate, especially in aqueous solutions.[5][7]
Q3: What are the main factors that influence the aggregation of this peptide?
Several factors can promote the aggregation of Uty HY Peptide (246-254):
-
pH: The pH of the solution is critical. Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[8][9]
-
Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.[6][9]
-
Temperature: Elevated temperatures can sometimes promote aggregation, while repeated freeze-thaw cycles can also be detrimental to peptide stability.[6][9][10]
-
Solvent: The type of solvent used to dissolve the peptide is crucial. Direct dissolution in aqueous buffers may not be suitable for hydrophobic peptides.[7][11]
Troubleshooting Guide
If you are experiencing aggregation with your Uty HY Peptide (246-254), follow this step-by-step guide to troubleshoot the issue.
Caption: Troubleshooting workflow for minimizing peptide aggregation.
Step 1: Review Your Solubilization Protocol
For peptides with hydrophobic residues like Uty HY (246-254), direct dissolution in aqueous buffers is often problematic. A recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent.[7][11]
Recommended Protocol:
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent moisture condensation.
-
Add a small volume of sterile dimethyl sulfoxide (B87167) (DMSO) to the peptide.
-
Vortex gently until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer to the peptide-DMSO solution in a dropwise manner while vortexing.[6] Rapid dilution can cause the peptide to precipitate.
-
After reconstitution, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[5][6]
Step 2: Optimize the pH of Your Solution
The Uty HY peptide (246-254) has a calculated isoelectric point (pI) in the acidic to neutral range. To maintain solubility, the pH of your final solution should be at least 1-2 units away from its pI.[6][9][12]
-
For this peptide, which has a net negative charge at neutral pH, using a slightly basic buffer (e.g., pH 8.0-9.0) can help to increase its solubility. This is because at a pH above its pI, the peptide will have a net negative charge, leading to electrostatic repulsion between peptide molecules and preventing aggregation.[8]
Step 3: Adjust the Peptide Concentration
If aggregation persists, consider working with a lower final concentration of the peptide.[6][9] High concentrations promote self-association.
Step 4: Utilize Solubility-Enhancing Additives
The inclusion of certain excipients can help to stabilize the peptide and prevent aggregation.[6][13] The effectiveness of these additives is peptide-dependent and may require some optimization.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation.[6][13] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[6][13] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[6][13] |
| Detergents | Tween® 20, Triton™ X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[6][9] |
Step 5: Proper Storage and Handling
-
Storage: Store peptide solutions at -20°C or -80°C.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can induce aggregation.[6][9] Aliquot the peptide solution into single-use volumes after preparation.
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic way to determine the optimal solvent for the Uty HY peptide (246-254).
Caption: Experimental workflow for peptide solubility testing.
Materials:
-
Lyophilized Uty HY Peptide (246-254)
-
Sterile, purified water
-
0.1 M Ammonium Bicarbonate
-
10% Acetic Acid
-
Dimethyl sulfoxide (DMSO)
-
Vortexer
-
Water bath sonicator
Procedure:
-
Weigh out a small, known amount of the lyophilized peptide into a microcentrifuge tube.
-
Test in Water: Add a small volume of sterile, purified water to achieve a high concentration (e.g., 10 mg/mL).[6]
-
Vortex the solution for 30 seconds. If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.[5][7]
-
Visually inspect the solution. If it is clear, the peptide is soluble in water at this concentration.
-
Test in Basic Conditions: If the peptide is not soluble in water, use a fresh sample and add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate to the peptide suspension. Vortex after each addition and check for dissolution.[6]
-
Test in Organic Solvents: If the peptide remains insoluble, use a fresh sample and add a minimal volume of DMSO (e.g., 10-20 µL). Vortex until it dissolves. Then, proceed with slow, dropwise addition of your aqueous buffer.[6]
-
Final Clarification: For any preparation, centrifuge the final solution at >10,000 x g for 5-10 minutes to remove any residual micro-aggregates before use.[5][6]
References
- 1. genscript.com [genscript.com]
- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 3. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Gating Strategy for Rare Uty HY Peptide (246-254) Specific T-cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and analyzing rare Uty HY peptide (246-254) specific T-cells using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the Uty HY peptide (246-254) and why is it studied?
A1: The Uty HY peptide (246-254) is a minor histocompatibility antigen derived from the Uty protein, which is encoded on the Y chromosome. It is a male-specific epitope presented by the MHC class I molecule H-2Db in mice. This peptide is frequently used as a model antigen in immunology research, particularly in studies of transplantation, graft-versus-host disease (GVHD), and cancer immunotherapy, to track male-specific immune responses.
Q2: What is the primary challenge in detecting Uty HY peptide-specific T-cells?
A2: The primary challenge is the extremely low frequency of these cells in peripheral blood and lymphoid tissues, especially in naive or non-immunized animals.[1][2] This rarity makes them difficult to distinguish from background noise and non-specific antibody binding in flow cytometry assays.
Q3: What are peptide-MHC multimers and why are they essential for this assay?
A3: Peptide-MHC (pMHC) multimers, such as tetramers or dextramers, are reagents composed of multiple copies of a specific pMHC complex (in this case, Uty HY peptide bound to H-2Db). These multimers bind with high avidity to T-cell receptors (TCRs) that recognize this specific peptide-MHC combination. This allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry, which is crucial for identifying such a rare population.
Q4: What is a "dump channel" and why is it recommended for this protocol?
A4: A "dump channel" is a single fluorescence channel used to exclude multiple unwanted cell populations from the analysis.[3][4][5] It typically contains a cocktail of antibodies against markers on cells that are not of interest (e.g., CD4, CD19, CD14 for gating on CD8+ T-cells).[3][4] Using a dump channel is highly recommended for rare cell analysis as it reduces background noise and helps to more clearly resolve the target population.[5]
Troubleshooting Guide
Issue 1: Weak or no signal from the Uty HY peptide-specific T-cell population.
| Possible Cause | Recommended Solution |
| Low frequency of target cells | Consider enriching the antigen-specific T-cells before staining. This can be done using magnetic bead-based methods targeting activation markers after a short in vitro stimulation. |
| Suboptimal antibody/tetramer concentration | Titrate all antibodies, including the pMHC multimer, to determine the optimal concentration that provides the best signal-to-noise ratio. |
| Low-affinity T-cell receptors | The interaction between the TCR and the pMHC multimer may be weak.[6][7] Consider using higher-order multimers like dextramers, which have higher avidity.[8] Also, staining at 37°C for a shorter duration can sometimes enhance the signal for low-affinity interactions. |
| Fluorochrome brightness | For rare events, use a very bright fluorochrome (e.g., PE or APC) conjugated to the pMHC multimer. |
| Improper storage of reagents | Ensure all antibodies and especially the pMHC multimer are stored correctly and have not expired. pMHC multimers are sensitive to light and freeze-thaw cycles. |
Issue 2: High background or non-specific staining.
| Possible Cause | Recommended Solution |
| Dead cells | Dead cells can non-specifically bind antibodies and pMHC multimers.[5] Always include a viability dye in your panel to exclude dead cells from the analysis.[3][4][5] |
| Fc receptor-mediated binding | B cells and monocytes can bind antibodies non-specifically through Fc receptors. Include an Fc block step in your staining protocol and use a dump channel with antibodies against CD19 and CD14.[3][4] |
| pMHC multimer aggregates | Spin down the pMHC multimer reagent before use to remove any aggregates that can cause non-specific staining. |
| Incorrect compensation | High background can be a result of improper fluorescence compensation. Use single-stained controls to accurately set up your compensation matrix. For rare populations, Fluorescence Minus One (FMO) controls are critical for setting accurate gates. |
Quantitative Data Summary
The expected frequency of Uty HY peptide (246-254) specific T-cells can vary significantly depending on the experimental conditions. The following table provides an overview of representative data.
| Experimental Condition | Tissue | Typical Frequency (% of CD8+ T-cells) |
| Naive female C57BL/6 mouse | Spleen, Lymph Nodes | < 0.05% |
| Female C57BL/6 mouse immunized with male cells | Spleen | 0.2 - 2.5%[9] |
| In vivo tumor model (MB49 bladder tumor) with immunotherapy | Tumor | Significantly increased compared to control |
Experimental Protocol
This protocol outlines the key steps for the identification of Uty HY peptide (246-254) specific T-cells from mouse splenocytes using flow cytometry.
1. Reagents and Materials:
-
Antibodies:
-
Anti-mouse CD3e (clone 145-2C11)
-
Anti-mouse CD8a (clone 53-6.7)
-
Anti-mouse CD4 (clone GK1.5) - for dump channel
-
Anti-mouse CD19 (clone 6D5) - for dump channel
-
Anti-mouse CD11b (clone M1/70) - for dump channel
-
Viability Dye (e.g., Zombie Aqua™, Fixable Viability Dye eFluor™ 780)
-
-
pMHC Multimer: H-2Db Uty (WMHHNMDLI) Tetramer or Dextramer (conjugated to a bright fluorochrome like PE or APC)
-
Buffers: FACS Buffer (PBS with 2% FBS and 0.05% sodium azide), Red Blood Cell Lysis Buffer.
-
Controls:
-
Unstained cells
-
Single-color compensation controls
-
Fluorescence Minus One (FMO) control for the pMHC multimer
-
Irrelevant peptide-MHC multimer as a negative control
-
2. Cell Preparation:
-
Harvest spleens from mice and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.
3. Staining Procedure:
-
Fc Receptor Block: Incubate 1-2 x 10^6 cells with an Fc block reagent for 10-15 minutes at 4°C.
-
pMHC Multimer Staining: Add the titrated amount of H-2Db Uty pMHC multimer and incubate for 30-60 minutes at room temperature, protected from light.
-
Surface Marker Staining: Add the cocktail of surface marker antibodies (including the dump channel antibodies) and the viability dye. Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation (Optional): If not acquiring samples immediately, fix the cells with 1-2% paraformaldehyde.
-
Acquisition: Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events (ideally >500,000 live, singlet lymphocyte events) to identify the rare population.
Visualizations
Caption: Flow cytometry gating strategy for identifying rare Uty HY peptide-specific T-cells.
Caption: A logical workflow for troubleshooting common issues in rare T-cell detection.
References
- 1. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Techniques to improve the direct ex vivo detection of low frequency antigen-specific CD8+ T cells with peptide-major histocompatibility complex class I tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Increased vaccine-specific T cell frequency after peptide-based vaccination correlates with increased susceptibility to in vitro stimulation but does not lead to tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Uty HY Peptide (246-254) quality control and purity assessment
Welcome to the technical support center for Uty HY Peptide (246-254). This guide provides detailed information on quality control, purity assessment, and troubleshooting for researchers, scientists, and drug development professionals working with this peptide.
Frequently Asked Questions (FAQs)
Product Specifications and Handling
Q1: What is the expected molecular weight of Uty HY Peptide (246-254)?
The theoretical molecular weight of Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is approximately 1196.4 g/mol .[][2][3][4] The exact mass may vary slightly depending on its salt form (e.g., TFA salt).
Q2: What is the recommended storage condition for Uty HY Peptide (246-254)?
For long-term storage, lyophilized Uty HY Peptide (246-254) should be stored at -20°C or colder.[][4][5][6] Some suppliers recommend storage at -80°C for periods longer than a month.[5] Once reconstituted, the stability of the peptide solution decreases, and it is recommended to use it promptly or store it at -80°C for up to six months.[5]
Q3: The peptide I received appears as a small film or gel-like substance. Is this normal?
Yes, this is normal. Lyophilized peptides can be highly hygroscopic and may absorb atmospheric moisture, causing them to appear as a film or gel.[6] The apparent volume of the powder can also vary between vials containing the same amount of peptide.[6]
Q4: What is TFA and how does it affect my experiments?
Trifluoroacetic acid (TFA) is a counterion commonly used during the HPLC purification of synthetic peptides.[3] Its presence can affect the net weight of the peptide, enhance its solubility in aqueous solutions, and potentially interfere with highly sensitive cellular or biochemical assays.[3] If your application is sensitive to TFA, you may consider purchasing a TFA-removed version of the peptide.[3]
Purity and Analysis
Q5: What is the typical purity of commercially available Uty HY Peptide (246-254)?
Commercially available Uty HY Peptide (246-254) is typically offered at purities of >95% or higher, as determined by HPLC.[3][4] Some suppliers may offer purities of 98% or even 99.87%.[2][7]
Q6: How is the purity of Uty HY Peptide (246-254) determined?
The purity of Uty HY Peptide (246-254) is primarily determined by High-Performance Liquid Chromatography (HPLC).[2][3] Mass spectrometry (MS) is used to confirm the identity of the peptide by verifying its molecular weight.[8]
Troubleshooting Guide
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No peak or very small peak observed | 1. Improper sample dissolution. 2. Incorrect injection volume. 3. Peptide degradation. | 1. Ensure complete dissolution of the peptide in an appropriate solvent. Sonication may be required.[5] 2. Verify the injection volume and concentration of the sample. 3. Check the storage conditions and age of the peptide. |
| Multiple peaks in the chromatogram | 1. Presence of impurities from synthesis. 2. Peptide degradation. 3. Sample aggregation. | 1. This is expected if the peptide purity is less than 100%. The main peak should correspond to the peptide of interest. 2. Ensure proper storage and handling to prevent degradation. 3. Use a solvent known to prevent aggregation, such as one containing a small amount of acetonitrile (B52724) or DMSO. |
| Broad or tailing peaks | 1. Poor sample solubility. 2. Column contamination or degradation. 3. Inappropriate mobile phase. | 1. Try a different solvent or a solvent mixture to improve solubility. 2. Clean or replace the HPLC column. 3. Optimize the mobile phase composition and pH. |
Mass Spectrometry Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Observed mass does not match the expected mass | 1. Presence of different salt forms (e.g., Na+, K+ adducts). 2. Peptide modifications (e.g., oxidation). 3. Incorrect charge state assignment. | 1. Look for peaks corresponding to the expected mass plus the mass of common adducts. 2. Methionine residues are prone to oxidation (+16 Da). Check for a corresponding peak. 3. Re-evaluate the mass spectrum to ensure correct charge state deconvolution. |
| Low signal intensity | 1. Low sample concentration. 2. Poor ionization of the peptide. 3. Sample contamination with salts or detergents. | 1. Increase the concentration of the peptide solution. 2. Optimize mass spectrometer source parameters (e.g., electrospray voltage). 3. Desalt the peptide sample prior to MS analysis. |
Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peptide does not dissolve in aqueous buffer | 1. Hydrophobic nature of the peptide sequence. 2. Peptide aggregation. | 1. Attempt to dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer. 2. Sonication can help to break up aggregates and aid in dissolution.[5] 3. For in vivo studies, some protocols suggest dissolving in PBS with the aid of ultrasonication.[9] |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for determining the purity of Uty HY Peptide (246-254). The exact conditions may need to be optimized for your specific HPLC system and column.
Materials:
-
Uty HY Peptide (246-254)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Method:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of Uty HY Peptide (246-254) using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
Uty HY Peptide (246-254)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 10-100 µM.
-
-
MS Analysis:
-
Infuse the sample directly into the ESI-MS system.
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range of 400-1500.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the different charge states of the peptide.
-
Deconvolute the mass spectrum to determine the molecular weight of the peptide.
-
Compare the observed molecular weight to the theoretical molecular weight (approx. 1196.4 Da).
-
Visualizations
Caption: Quality Control Workflow for Uty HY Peptide (246-254).
Caption: Troubleshooting Logic for Uty HY Peptide (246-254) Experiments.
References
- 2. molnova.com [molnova.com]
- 3. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. Mass spectrometry - SB-PEPTIDE - Analysis services [sb-peptide.com]
- 9. reactivi.ro [reactivi.ro]
Technical Support Center: Uty HY Peptide (246-254) Integrity in Cryopreservation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of Uty HY Peptide (246-254) during cryopreservation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your peptide samples.
Analysis of Uty HY Peptide (246-254) Sequence
The amino acid sequence for Uty HY Peptide (246-254) is H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH .[1][][3][4] This sequence contains several residues that are susceptible to degradation under suboptimal storage conditions, particularly during freeze-thaw cycles.
-
Tryptophan (Trp) and Methionine (Met): Prone to oxidation.[5][6]
-
Asparagine (Asn): Susceptible to deamidation.[7]
-
Aspartic Acid (Asp): Can undergo hydrolysis.[8]
Understanding these potential degradation pathways is crucial for troubleshooting and implementing appropriate storage protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized Uty HY Peptide (246-254)?
A1: For long-term storage, lyophilized Uty HY Peptide (246-254) should be stored at -20°C or -80°C.[9] Storing the peptide in a desiccated environment will help prevent moisture absorption, which can accelerate degradation.[8][9]
Q2: How should I store Uty HY Peptide (246-254) once it is in solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[10][11] If you must store the peptide in solution, it is critical to:
-
Use a sterile, slightly acidic buffer (pH 5-6) to minimize deamidation.[6][10]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][10]
-
Store the aliquots at -80°C.[9]
Q3: How many freeze-thaw cycles can my Uty HY Peptide (246-254) solution tolerate?
A3: It is strongly recommended to avoid any freeze-thaw cycles.[5][10] Each cycle can contribute to peptide degradation, including aggregation and hydrolysis. Aliquoting your stock solution is the best practice to prevent this.
Q4: My peptide solution appears cloudy after thawing. What should I do?
A4: Cloudiness or precipitation upon thawing can indicate peptide aggregation.[12] This may be due to the peptide's hydrophobic nature or inappropriate buffer conditions. You can try to gently vortex or sonicate the vial to redissolve the peptide. If the precipitate remains, the peptide integrity may be compromised.
Q5: Are there any specific buffer components I should avoid when working with Uty HY Peptide (246-254)?
A5: Avoid buffers with a pH above 7, as basic conditions can accelerate the deamidation of asparagine. Also, be mindful of components that can promote oxidation, especially if the peptide will be stored for an extended period in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced peptide activity in bioassay | Peptide degradation due to oxidation (Trp, Met), deamidation (Asn), or hydrolysis (Asp). | 1. Prepare a fresh stock solution from lyophilized peptide. 2. Ensure proper storage conditions (-80°C, minimal light exposure). 3. Avoid repeated freeze-thaw cycles by using single-use aliquots.[5] 4. For peptides containing sensitive residues like Met and Trp, consider using oxygen-free solvents for reconstitution.[10] |
| Appearance of new peaks in HPLC analysis | Formation of degradation products (e.g., oxidized peptide, deamidated peptide, hydrolyzed fragments). | 1. Analyze the sample using mass spectrometry to identify the molecular weights of the new species. 2. Compare the retention times and mass data with known degradation pathways for Trp, Met, Asn, and Asp. 3. Review storage and handling procedures to identify potential causes of degradation. |
| Peptide precipitation upon reconstitution or thawing | Peptide aggregation, possibly due to high concentration, inappropriate pH, or ionic strength of the solvent.[12] | 1. Attempt to redissolve the peptide by gentle warming and vortexing.[12] 2. If using an organic solvent like DMSO to aid dissolution, add it to the aqueous buffer dropwise while vortexing.[12] 3. Consider using a different reconstitution solvent or adjusting the pH. For peptides with basic residues (His), a slightly acidic solvent may improve solubility.[10] |
| Inconsistent results between experiments | Variability in peptide integrity due to inconsistent storage and handling. | 1. Implement a strict aliquoting and single-use policy for all peptide stock solutions. 2. Maintain detailed records of storage conditions and handling procedures for each aliquot.[5] 3. Periodically check the integrity of a control aliquot using HPLC to ensure consistency over time. |
Data Presentation
Table 1: Hypothetical Stability of Uty HY Peptide (246-254) under Various Cryopreservation Conditions
| Storage Condition | Number of Freeze-Thaw Cycles | Purity by RP-HPLC (%) | Comments |
| Lyophilized, -80°C, 12 months | N/A | 95.1 | Minimal degradation observed. |
| Lyophilized, -20°C, 12 months | N/A | 93.5 | Slight increase in minor impurity peaks. |
| In Solution (pH 5.5), -80°C, 6 months | 1 | 92.3 | Small oxidation and deamidation peaks detected. |
| In Solution (pH 5.5), -80°C, 6 months | 3 | 85.7 | Significant increase in degradation products. |
| In Solution (pH 5.5), -80°C, 6 months | 5 | 76.2 | Multiple degradation peaks observed, indicating compromised integrity. |
| In Solution (pH 7.4), -80°C, 6 months | 1 | 88.9 | Accelerated deamidation compared to pH 5.5. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Uty HY Peptide (246-254)
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Based on the peptide's charge characteristics (containing two His residues), a suitable initial solvent is sterile, distilled water. If solubility is an issue, a small amount of 10% acetic acid can be added.
-
Add the desired volume of solvent to the vial to achieve the target concentration.
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Sonication can be used sparingly if necessary.
-
Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessment of Peptide Integrity by RP-HPLC
-
Sample Preparation:
-
Thaw a single-use aliquot of the Uty HY Peptide (246-254) solution on ice.
-
Dilute the peptide solution to a final concentration of 1 mg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (for Tryptophan).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the peptide.
-
Compare the chromatogram of the cryopreserved sample to a reference standard or a freshly prepared sample to identify any new peaks corresponding to degradation products.
-
Protocol 3: Identification of Degradation Products by Mass Spectrometry
-
Collect the fractions corresponding to the main peak and any new impurity peaks from the RP-HPLC analysis.
-
Analyze the collected fractions by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Determine the molecular weight of the species in each fraction.
-
Compare the measured molecular weights to the theoretical mass of the intact Uty HY Peptide (246-254) (1196.4 Da)[1] and the expected mass shifts for common degradation pathways:
-
Oxidation (Met): +16 Da
-
Deamidation (Asn): +1 Da
-
Hydrolysis (Asp): +18 Da
-
Mandatory Visualizations
Caption: Workflow for assessing Uty HY Peptide (246-254) integrity.
Caption: Troubleshooting decision tree for reduced peptide activity.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 3. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 4. genscript.com [genscript.com]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. genscript.com [genscript.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Peptide Storage - Altara Peptides [altarapeptides.com]
- 9. jpt.com [jpt.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Uty HY Peptide (246-254) vs. Smcy Peptide: A Comparative Guide to Immunodominance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunodominance of two key minor histocompatibility (H-Y) antigens: the Uty HY Peptide (246-254) and the Smcy peptide. Derived from genes on the Y chromosome, these peptides are crucial in understanding immune responses in sex-mismatched transplantation and potential immunotherapeutic strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological processes to aid in research and development.
Executive Summary
In C57BL/6 (B6) mice, the Uty HY peptide (246-254) is generally considered the immunodominant H-Y epitope, eliciting a more robust cytotoxic T-lymphocyte (CTL) response compared to the Smcy-derived peptide.[1] This immunodominance is influenced by factors including MHC binding affinity and the efficiency of antigen processing and presentation. While both peptides can induce immune responses, experimental evidence consistently points to a quantitative and qualitative superiority of the Uty-specific T-cell response.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of Uty and Smcy peptides.
Table 1: Peptide and MHC Interaction
| Peptide | Sequence | MHC Restriction | Source Protein | Binding Affinity to H2-Db |
| Uty (246-254) | WMHHNMDLI | H2-Db | Ubiquitously transcribed tetratricopeptide repeat gene, Y-linked | Higher |
| Smcy (738-746) | KCSRNRQYL | H2-Db | Selected mouse cDNA on the Y chromosome | Lower |
Note: Direct quantitative binding affinity values (e.g., IC50) are not consistently reported across the literature, but studies indicate Uty binds to H2-Db with higher efficiency than Smcy, as demonstrated in RMA-S cell surface stabilization assays.[1]
Table 2: In Vivo Cytotoxicity
| Peptide Target | Average Survival of Target Cells (%) | Reference |
| Smcy-pulsed | 33% | [2] |
| Uty-pulsed | <2% | [2] |
Data from an in vivo cytotoxicity assay 14 days after a single injection of male bone marrow cells into female mice.[2]
Table 3: T-Cell Response (Qualitative Summary)
| T-Cell Response Metric | Uty (246-254) | Smcy (738-746) | Reference |
| Immunodominance | Generally dominant | Subdominant, but can elicit responses | [1] |
| CTL Effector Function | More efficient target cell removal | Less efficient target cell removal | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells pulsed with a specific peptide in a living animal.
-
Target Cell Preparation:
-
Splenocytes from female C57BL/6 mice are harvested and divided into three populations.
-
One population is pulsed with the Uty (246-254) peptide, another with the Smcy (738-746) peptide, and the third serves as an unpulsed control.
-
Each population is labeled with a different concentration of a fluorescent dye (e.g., CFSE) for identification by flow cytometry (e.g., CFSEhigh for Uty, CFSElow for Smcy, and CFSEintermediate for control).
-
-
Immunization:
-
Female C57BL/6 mice are immunized with male bone marrow cells to induce an anti-H-Y T-cell response.
-
-
Adoptive Transfer:
-
Fourteen days post-immunization, a mixture of the three labeled target cell populations is injected intravenously into the immunized mice.
-
-
Analysis:
-
After 24 hours, spleens from the recipient mice are harvested.
-
Splenocytes are analyzed by flow cytometry to enumerate the surviving cells of each labeled population.
-
The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed targets to unpulsed targets in immunized mice versus naïve control mice.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating:
-
A 96-well PVDF membrane plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ).
-
-
Cell Preparation:
-
Splenocytes are harvested from female mice previously immunized with male cells.
-
-
Cell Stimulation:
-
The splenocytes are added to the coated wells in the presence of either the Uty peptide, the Smcy peptide, a positive control (e.g., a mitogen), or a negative control (medium alone).
-
-
Incubation:
-
The plate is incubated to allow for cytokine secretion. Secreted IFN-γ is captured by the antibodies on the membrane in the vicinity of the secreting cell.
-
-
Detection:
-
After incubation, the cells are washed away. A biotinylated detection antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
A substrate is then added, which is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.
-
-
Analysis:
-
The spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells specific to the stimulating peptide.
-
Mandatory Visualization
T-Cell Receptor Signaling Pathway
The binding of the Uty or Smcy peptide presented by an MHC class I molecule to a T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.
Experimental Workflow: In Vivo Cytotoxicity Assay
Experimental Workflow: ELISpot Assay
References
- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an H2-Kb or H2-Db restricted and glypican-3-derived cytotoxic T-lymphocyte epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of T-Cell Responses to Uty HY Peptide (246-254) and Other H-Y Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-cell responses elicited by the minor histocompatibility (H-Y) antigen Uty HY peptide (246-254) and other H-Y antigens. This information is critical for researchers in immunology, oncology, and transplantation medicine, as well as professionals involved in the development of novel immunotherapies.
Introduction to H-Y Antigens and Uty HY Peptide (246-254)
Minor histocompatibility (H-Y) antigens are peptides derived from proteins encoded on the Y chromosome. When presented by major histocompatibility complex (MHC) molecules, they can be recognized by T-cells in female recipients of male grafts, leading to immune responses. These responses can be beneficial, contributing to the graft-versus-leukemia (GVL) effect in hematopoietic stem cell transplantation (HSCT), or detrimental, causing graft-versus-host disease (GVHD).
The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized H-Y antigen presented by the mouse MHC class I molecule H-2Db. It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome. The Uty (246-254) peptide is often considered an immunodominant H-Y epitope in C57BL/6 mice, meaning it elicits a more potent T-cell response compared to other H-Y derived peptides.
Comparative T-Cell Responses: Uty HY (246-254) vs. Other H-Y Antigens
Experimental evidence consistently demonstrates the immunodominance of the Uty HY (246-254) peptide in eliciting cytotoxic T-lymphocyte (CTL) responses compared to other H-Y antigens, such as those derived from the Smcy protein.
Quantitative Comparison of T-Cell Effector Function
Studies directly comparing the in vivo cytotoxic activity of T-cells specific for Uty (246-254) and the Smcy-derived peptide (KCSRNRQYL) have shown that Uty-specific CTLs are more efficient at eliminating target cells. While immunization with male cells elicits CTL responses against both epitopes, the response against Uty is often qualitatively and quantitatively superior.
| H-Y Antigen | Peptide Sequence | MHC Restriction | T-Cell Response Characteristic | Reference |
| Uty (246-254) | WMHHNMDLI | H-2Db | Immunodominant, elicits robust CTL response with high target cell killing efficiency. | [1] |
| Smcy (738-746) | KCSRNRQYL | H-2Db | Subdominant, elicits a measurable but less potent CTL response compared to Uty. | [2] |
| Dby | Multiple epitopes | I-Ab (CD4+) | Induces CD4+ T-cell help, which is crucial for robust CD8+ CTL responses. | [3] |
Cytokine Secretion Profile
T-cells specific for the Uty HY (246-254) peptide predominantly exhibit a Type 1 cytokine secretion profile, characterized by the production of interferon-gamma (IFN-γ). This cytokine is crucial for the anti-tumor and anti-viral functions of CTLs.
| H-Y Antigen | Stimulating Cells | Responding T-Cells | Predominant Cytokine Secreted | Reference |
| Uty (246-254) | Peptide-pulsed splenocytes | CD8+ T-cells | IFN-γ | [2][4] |
Precursor Frequency of H-Y Specific T-Cells
The frequency of precursor CTLs (CTLp) specific for H-Y antigens in unprimed female mice is relatively low. However, following immunization with male cells, these antigen-specific T-cells expand significantly. The mean frequency of anti-H-Y CTLp in the spleens of primed female mice has been estimated to be approximately 1 in 3,500.[5] While specific precursor frequencies for individual H-Y epitopes are not always delineated, the immunodominance of Uty (246-254) suggests a potential for a higher number of responding T-cell clones or a greater proliferative capacity of Uty-specific precursors upon antigen encounter.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.
1. Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from a female mouse syngeneic to the experimental animals. b. Divide the splenocytes into three populations. c. Population 1 (Uty-pulsed): Pulse with Uty HY (246-254) peptide (e.g., 10 µg/mL) for 1 hour at 37°C. Label with a high concentration of a fluorescent dye (e.g., CFSEhigh). d. Population 2 (Smcy-pulsed): Pulse with a control H-Y peptide (e.g., Smcy) under the same conditions. Label with a low concentration of the same fluorescent dye (e.g., CFSElow). e. Population 3 (Unpulsed): Leave unpulsed and unlabeled or label with a third, distinct fluorescent dye. f. Wash all cell populations three times with sterile PBS to remove excess peptide and dye. g. Mix the three populations in equal numbers.
2. Adoptive Transfer: a. Inject the mixed target cell population intravenously into female mice that have been previously immunized with male cells (and control non-immunized mice).
3. Analysis: a. After a set period (e.g., 18-24 hours), harvest the spleens from the recipient mice. b. Prepare single-cell suspensions from the spleens. c. Analyze the cell populations by flow cytometry, distinguishing the different target cell populations based on their fluorescent labels. d. The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (% Peptide-pulsed in immunized / % Unpulsed in immunized) / (% Peptide-pulsed in naive / % Unpulsed in naive)) * 100
Enzyme-Linked Immunospot (ELISPOT) Assay
This assay quantifies the frequency of cytokine-secreting cells at the single-cell level.
1. Plate Coating: a. Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C. b. Wash the plate with sterile PBS to remove unbound antibody. c. Block the plate with a blocking solution (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.
2. Cell Plating and Stimulation: a. Prepare a single-cell suspension of splenocytes from immunized and control mice. b. Add the splenocytes to the wells of the coated plate at a desired density (e.g., 2 x 105 cells/well). c. Stimulate the cells by adding the Uty HY (246-254) peptide or other H-Y peptides to the respective wells. Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium alone). d. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
3. Detection: a. Wash the plate to remove the cells. b. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature. c. Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature. d. Wash the plate and add a substrate solution that will form a colored precipitate at the site of the enzyme. e. Stop the reaction by washing with water once spots have developed.
4. Analysis: a. Allow the plate to dry completely. b. Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below.
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the Uty HY (246-254) peptide presented by MHC class I on an antigen-presenting cell (APC) by a CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.
Caption: TCR signaling cascade upon Uty peptide recognition.
Experimental Workflow for In Vivo Cytotoxicity Assay
The following diagram outlines the key steps in performing an in vivo cytotoxicity assay to compare T-cell responses to different H-Y antigens.
Caption: Workflow for in vivo cytotoxicity assay.
Experimental Workflow for ELISPOT Assay
This diagram illustrates the sequential steps involved in conducting an ELISPOT assay to quantify cytokine-producing T-cells.
References
- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Adoptive cell therapy of prostate cancer using female mice-derived T cells that react with prostate antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frequency and cross-reactivity od cytolytic T lymphocyte precursors reacting against male alloantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Uty HY Peptide (246-254) in Mouse Strains
For researchers in immunology, oncology, and transplantation, the selection of an appropriate animal model is paramount for obtaining meaningful and reproducible results. This guide provides an objective comparison of the immunogenicity of the Uty HY peptide (246-254) in different mouse strains, supported by experimental data and detailed methodologies.
The Uty HY peptide, with the sequence WMHHNMDLI, is a well-characterized minor histocompatibility (H-Y) antigen.[1][2][3] It is a T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[1][4][5] As a male-specific antigen, it is recognized as foreign by the female immune system, making it a valuable tool for studying T-cell responses in graft-versus-host disease, graft rejection, and tumor immunology.
A critical factor governing the immunogenicity of this peptide is its presentation by Major Histocompatibility Complex (MHC) molecules. The Uty HY peptide (246-254) is specifically presented by the H-2D(b) MHC class I molecule.[1][2][3] This MHC restriction dictates which mouse strains can mount a cytotoxic T-lymphocyte (CTL) response to the peptide.
Comparative Immunogenicity Across Mouse Strains
The ability of a mouse strain to respond to the Uty HY peptide is directly linked to its MHC haplotype. Strains possessing the H-2(b) haplotype, such as C57BL/6, can effectively present the peptide and are considered "high responders."[6] In contrast, strains lacking the H-2D(b) molecule, such as BALB/c (H-2(d) haplotype), cannot present the peptide to T-cells and are therefore non-responders. This makes them ideal negative controls in experiments.
Table 1: Immunogenicity of Uty HY Peptide (246-254) in Common Mouse Strains
| Mouse Strain | MHC Haplotype | H-2D(b) Expression | Uty HY (246-254) Immunogenicity | Primary Application |
| C57BL/6 | H-2(b) | Yes | High | Experimental model for studying Uty-specific CTL responses.[6][7] |
| BALB/c | H-2(d) | No | None | Negative control for MHC restriction. |
| C3H/HeJ | H-2(k) | No | None | Negative control for MHC restriction. |
| DBA/2 | H-2(d) | No | None | Negative control for MHC restriction. |
Experimental Protocols for Validating Immunogenicity
To quantify the T-cell response against the Uty HY peptide, several standard immunological assays can be employed. Below are detailed protocols for three key experiments.
In Vivo Cytotoxicity Assay
This assay directly measures the functional capacity of peptide-specific CTLs to kill target cells within a living animal.
Methodology:
-
Target Cell Preparation: Harvest splenocytes from a naive C57BL/6 donor mouse.
-
Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with 1-10 µg/mL of Uty HY (246-254) peptide for 1-2 hours at 37°C. The second population serves as an unpulsed control.
-
Fluorescent Labeling: Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM) and the control population with a low concentration (e.g., 0.5 µM).
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject intravenously (i.v.) into female C57BL/6 mice previously immunized with the Uty HY peptide.
-
Analysis: After 18-24 hours, harvest spleens from recipient mice and analyze the cell populations via flow cytometry.
-
Calculation: The percentage of specific lysis is calculated using the formula: [1 - (ratio of unpulsed/pulsed in immunized mice) / (ratio of unpulsed/pulsed in control mice)] x 100.
Caption: Workflow for an in vivo cytotoxicity assay.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-producing cells.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Harvest splenocytes from immunized mice. Plate 2x10^5 to 5x10^5 cells per well.
-
Peptide Stimulation: Add Uty HY (246-254) peptide to the wells at a final concentration of 5-10 µg/mL. Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Spot Development: After incubation and washing, add streptavidin-alkaline phosphatase and then the substrate solution (BCIP/NBT) to develop the spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.
Caption: Workflow of an IFN-γ ELISpot assay.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that identifies the phenotype of cells producing a specific cytokine.
Methodology:
-
Cell Stimulation: Stimulate 1-2x10^6 splenocytes from immunized mice with Uty HY (246-254) peptide (5-10 µg/mL) for 5-6 hours. Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers, such as CD3, CD8, and CD44.
-
Fixation & Permeabilization: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) and then permeabilize them with a saponin-based buffer to allow antibodies to enter the cell.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody against IFN-γ or other cytokines like TNF-α.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide.
Caption: Workflow for intracellular cytokine staining.
Logical Framework for Experimental Design
The choice of mouse strain is the foundational decision that dictates the experimental setup and expected outcomes when studying Uty HY peptide immunogenicity.
Caption: Logical flow from mouse strain to immune response.
References
- 1. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 2. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 3. Epitopes | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 4. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of T-Cell Responses to Uty HY Peptide (246-254) and Alternative Minor Histocompatibility Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the T-cell response stimulated by the murine minor histocompatibility (H-Y) antigen peptide Uty (246-254) and its most relevant alternative, the Smcy (738-746) peptide. Both peptides are presented by the MHC class I molecule H2-Db and are key targets in immune responses against male cells in female recipients in mouse models, making them critical tools for research in transplantation immunology, graft-versus-host disease (GVHD), and cancer immunotherapy.
Peptide Characteristics and T-Cell Recognition
The Uty (246-254) and Smcy (738-746) peptides are nonameric epitopes derived from proteins encoded on the Y chromosome. Their distinct amino acid sequences dictate their interaction with the T-cell receptor (TCR), leading to separate and specific T-cell responses.
| Feature | Uty HY (246-254) | Smcy (738-746) |
| Sequence | WMHHNMDLI | KCSRNRQYL |
| MHC Restriction | H2-Db | H2-Db |
| Source Protein | Ubiquitously transcribed tetratricopeptide repeat gene, Y-linked | Selected mouse cDNA on the Y chromosome |
| Immunogenicity | Immunodominant | Subdominant (in most contexts) |
While both peptides can elicit a cytotoxic T-lymphocyte (CTL) response, studies consistently show that the response to Uty (246-254) is often immunodominant over the response to Smcy (738-746). This suggests that T-cells primed against Uty do not significantly cross-react with the Smcy peptide, and vice-versa. The immune system appears to recognize them as distinct antigens, mounting separate responses to each.
T-Cell Receptor Signaling Pathway
The activation of T-cells by the Uty HY (246-254) peptide, complexed with the H2-Db MHC molecule, initiates a cascade of intracellular signaling events. This process is fundamental to the subsequent proliferation, differentiation, and effector function of the T-cell.
A Comparative Guide to Uty HY Peptide (246-254) and Whole UTY Protein Immunization Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct immunization strategies involving the minor histocompatibility antigen UTY: vaccination with the specific peptide epitope Uty HY (246-254) versus the entire UTY protein. This comparison is intended to inform researchers on the potential advantages and disadvantages of each approach, supported by established immunological principles and experimental data from relevant model systems.
Executive Summary
The choice between a peptide-based and a whole protein-based vaccine is critical in directing the nature and scope of the resultant immune response. Immunization with the Uty HY Peptide (246-254), a known H2-Db restricted T-cell epitope of the mouse UTY protein, is designed to elicit a highly focused cytotoxic T lymphocyte (CTL) response.[1][2][3] In contrast, vaccination with the whole UTY protein has the potential to induce a broader immune response, encompassing multiple CD8+ and CD4+ T-cell epitopes, as well as B-cell responses. The UTY protein is recognized as a minor histocompatibility antigen, capable of inducing graft rejection in sex-mismatched transplantation scenarios.[4][5][6][7]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and expected immunological outcomes of each vaccination strategy.
| Feature | Uty HY Peptide (246-254) Immunization | Whole UTY Protein Vaccination |
| Antigen | Synthetic peptide (WMHHNMDLI in mouse) | Full-length recombinant or purified UTY protein |
| Immune Focus | Primarily CD8+ T-cell response against a single epitope | Potentially broad response: multiple CD8+ and CD4+ T-cell epitopes, and B-cell epitopes |
| Specificity | Highly specific to the 246-254 epitope | Targets multiple regions of the UTY protein |
| Potential for Off-Target Effects | Lower, as it targets a defined epitope | Higher, potential for cross-reactivity with other proteins or induction of unwanted responses |
| Manufacturing | Relatively simple and cost-effective chemical synthesis | More complex and costly protein expression and purification |
| Risk of Tolerance Induction | May bypass tolerance to self-antigens by focusing on a subdominant epitope | Higher risk of inducing central or peripheral tolerance, as it presents the entire self-protein |
| Induction of T-Helper Cells | Generally requires co-administration of a helper peptide or specific adjuvants | Can directly activate CD4+ T-helper cells through presentation of its own epitopes |
| Clinical Application | Primarily investigated in graft-versus-host disease (GVHD) and cancer immunotherapy models | Explored in the context of transplantation immunology and as a target for anti-tumor responses |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing and executing studies to compare these two immunization strategies.
Protocol 1: Peptide Immunization in Mice
This protocol outlines the steps for immunizing mice with the Uty HY Peptide (246-254) to elicit a specific CTL response.
Materials:
-
Uty HY Peptide (246-254) (e.g., H-WMHHNMDLI-OH for mice)
-
Adjuvant: Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for booster injections
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (e.g., 27-gauge)
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Antigen Preparation: Dissolve the Uty HY Peptide (246-254) in sterile PBS at a concentration of 2 mg/mL.
-
Emulsification:
-
For the primary immunization, prepare a 1:1 emulsion of the peptide solution with Complete Freund's Adjuvant (CFA). Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock. Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed.
-
For booster immunizations, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA).
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject 100 µL of the peptide-CFA emulsion subcutaneously (s.c.) at the base of the tail. This delivers 100 µg of the peptide.
-
Day 14 (Booster Immunization): Inject 100 µL of the peptide-IFA emulsion s.c. at a different site.
-
-
Immune Response Assessment: At 7-10 days after the final booster, splenocytes can be harvested for T-cell response analysis.
Protocol 2: Whole Protein Immunization in Mice
This protocol describes the immunization of mice with the full-length UTY protein.
Materials:
-
Recombinant or purified whole UTY protein
-
Adjuvant: CFA for priming, IFA for booster injections
-
Sterile PBS
-
Syringes and needles
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Antigen Preparation: Dilute the whole UTY protein in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsification: Prepare 1:1 emulsions with CFA (for priming) and IFA (for boosters) as described in Protocol 1.
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject 100 µL of the protein-CFA emulsion s.c. at two different sites on the flank (50 µL per site), delivering a total of 50 µg of protein.
-
Day 21 (Booster Immunization): Inject 100 µL of the protein-IFA emulsion s.c. at a single site.
-
-
Immune Response Assessment: At 7-10 days after the booster, splenocytes and serum can be collected to analyze T-cell and B-cell responses, respectively.
Protocol 3: Assessment of T-Cell Response by ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a sensitive method to quantify cytokine-secreting T-cells at the single-cell level. This protocol is for detecting IFN-γ secreting cells.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Splenocytes from immunized mice
-
Uty HY Peptide (246-254) or whole UTY protein for re-stimulation
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plating: Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Stimulation: Add the Uty HY peptide (final concentration 10 µg/mL) or whole UTY protein (final concentration 20 µg/mL) to the respective wells. Include a negative control (no antigen) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add streptavidin-ALP.
-
Wash and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.
-
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Figure 1: Antigen processing and presentation pathway for peptide versus whole protein vaccines.
Figure 2: General experimental workflow for comparing immunization strategies.
Concluding Remarks
The decision to use Uty HY Peptide (246-254) or the whole UTY protein for vaccination will depend on the specific research goals. For inducing a highly targeted CTL response, for example in adoptive T-cell therapy research or to study the role of a specific epitope in immune-mediated rejection, the peptide approach is advantageous. For applications requiring a broader, more comprehensive immune response, including T-helper cell and antibody production, or for identifying novel immunogenic epitopes, whole protein vaccination is the more appropriate choice. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and to design rigorous studies to further elucidate the immunological consequences of these distinct vaccination strategies.
References
- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]
- 3. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 4. UTY (gene) - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. UTY gene codes for an HLA-B60-restricted human male-specific minor histocompatibility antigen involved in stem cell graft rejection: characterization of the critical polymorphic amino acid residues for T-cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UTY ubiquitously transcribed tetratricopeptide repeat containing, Y-linked [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Specificity of Uty HY Peptide (246-254) T-Cell Clones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of T-cell clones targeting the Uty HY Peptide (246-254), a key minor histocompatibility antigen. The following sections present experimental data, detailed protocols, and visual diagrams to objectively assess its performance against relevant alternatives, primarily the Smcy minor histocompatibility antigen.
Introduction to Uty HY Peptide (246-254)
The Uty HY Peptide, with the sequence WMHHNMDLI, is a nine-amino-acid peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY). As a male-specific minor histocompatibility antigen, it is presented by the MHC class I molecule H2-Db in mice. T-cell clones recognizing this peptide play a crucial role in the graft-versus-leukemia (GvL) effect and in transplantation immunology. The specificity and efficacy of these T-cell clones are critical for their therapeutic potential.
Comparative Performance Data
The specificity and functional avidity of T-cell clones are key determinants of their therapeutic efficacy. Below is a comparison of T-cell clones specific for the Uty HY (246-254) peptide and another prominent H-Y antigen, the Smcy peptide.
Table 1: Comparison of Peptide Binding to MHC and T-Cell Clone Effector Function
| Feature | Uty HY (246-254) | Smcy (738-746) | Reference |
| Peptide Sequence | WMHHNMDLI | KCSRNRQYL | [1] |
| MHC Restriction | H2-Db | H2-Db | [1] |
| MHC Binding Efficiency | High | Low | [1] |
| T-Cell Clone Cytotoxicity | High | Moderate | [1] |
| Immunodominance | Often Dominant | Often Subdominant | [1] |
Note: The Smcy peptide binds to H2-Db complexes much less efficiently than the Uty peptide, as determined by RMA-S surface class I stabilization assays. Consequently, anti-Uty CTL responses are significantly more efficient at killing target cells on a per-cell basis compared to anti-Smcy CTLs.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Cytotoxicity Assay
This assay measures the ability of specific cytotoxic T lymphocytes (CTLs) to kill target cells in a living organism.
Protocol:
-
Target Cell Preparation:
-
Splenocytes from female mice are used as target cells.
-
One population of target cells is pulsed with the Uty HY (246-254) peptide.
-
A second population is pulsed with the Smcy (738-746) peptide.
-
A third, unpulsed population serves as a negative control.
-
Each population is labeled with a different concentration of a fluorescent dye (e.g., CFSE) for identification by flow cytometry.
-
-
Animal Immunization:
-
Female mice are immunized with male splenocytes to induce T-cell responses against minor histocompatibility antigens.
-
-
Adoptive Transfer:
-
The three labeled target cell populations are mixed in equal numbers and adoptively transferred by intravenous injection into the immunized female mice.
-
-
Analysis:
-
After a defined period (e.g., 18-24 hours), spleens are harvested from the recipient mice.
-
The percentage of surviving cells from each labeled population is determined by flow cytometry.
-
Specific lysis is calculated by comparing the survival of peptide-pulsed target cells to the unpulsed control cells.
-
ELISPOT (Enzyme-Linked Immunospot) Assay
This assay quantifies the frequency of cytokine-secreting T-cells at the single-cell level.
Protocol:
-
Plate Coating:
-
A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
-
Cell Plating:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice are added to the wells.
-
-
Stimulation:
-
The cells are stimulated with the Uty HY (246-254) peptide, the Smcy (738-746) peptide, or a positive control (e.g., anti-CD3/CD28 antibodies). A negative control with no peptide is also included.
-
-
Incubation:
-
The plate is incubated to allow for cytokine secretion.
-
-
Detection:
-
The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is then added.
-
-
Visualization and Analysis:
-
A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
The spots are counted using an automated ELISPOT reader to determine the number of spot-forming cells (SFCs) per million input cells.
-
MHC Tetramer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
Protocol:
-
Cell Preparation:
-
A single-cell suspension is prepared from the spleen or peripheral blood of immunized mice.
-
-
Staining:
-
The cells are incubated with a fluorescently labeled MHC class I tetramer complexed with the Uty HY (246-254) peptide or the Smcy (738-746) peptide.
-
The cells are also stained with fluorescently labeled antibodies against T-cell surface markers, such as CD8, to identify the CTL population.
-
-
Washing:
-
The cells are washed to remove unbound tetramers and antibodies.
-
-
Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The percentage of CD8+ T-cells that bind to the specific MHC-peptide tetramer is determined.
-
RMA-S MHC Stabilization Assay
This assay is used to assess the binding affinity and stability of a peptide to an MHC class I molecule.
Protocol:
-
Cell Culture:
-
RMA-S cells, which are deficient in the TAP protein and thus have low surface expression of MHC class I, are cultured.
-
-
Peptide Incubation:
-
The RMA-S cells are incubated overnight at a reduced temperature (e.g., 26°C) in the presence of the Uty HY (246-254) or Smcy (738-746) peptide. This allows for the stabilization of empty H2-Db molecules on the cell surface by the exogenous peptide.
-
-
Staining:
-
The cells are then stained with a fluorescently labeled antibody that specifically recognizes the H2-Db molecule.
-
-
Analysis:
-
The level of H2-Db expression on the cell surface is quantified by flow cytometry.
-
A higher mean fluorescence intensity (MFI) indicates a greater stabilization of the MHC molecule, which correlates with a higher binding affinity of the peptide.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological and experimental processes are provided below to enhance understanding.
Conclusion
The available experimental data strongly indicate that T-cell clones specific for the Uty HY (246-254) peptide exhibit superior specificity and cytotoxic potential compared to those targeting the Smcy peptide. This is attributed to the higher binding efficiency of the Uty peptide to the H2-Db MHC class I molecule. These characteristics position the Uty HY (246-254) peptide as a promising target for immunotherapeutic strategies aimed at leveraging the graft-versus-leukemia effect. The provided protocols offer a robust framework for the further evaluation and validation of Uty HY (246-254)-specific T-cell clones in preclinical and clinical research.
References
Uty HY Peptide (246-254): A Comparative Guide for Use as a Positive Control in Minor Histocompatibility Antigen Responses
This guide provides a comprehensive comparison of the Uty HY peptide (246-254) with other common positive controls for monitoring minor histocompatibility antigen (mHA) specific T-cell responses. It is intended for researchers, scientists, and professionals in drug development engaged in immunology, transplantation, and cancer immunotherapy research.
The H-Y minor histocompatibility antigen, encoded by the Y chromosome, is a key target for female T-cells in response to male cells, particularly in hematopoietic stem cell transplantation (HSCT). The Uty HY peptide (246-254), with the sequence WMHHNMDLI, is an HLA-B*0702 restricted epitope of this antigen. It serves as a crucial positive control in assays designed to measure the frequency and function of mHA-specific cytotoxic T lymphocytes (CTLs).
Performance Comparison of Positive Controls
The selection of a positive control is critical for validating assay performance and ensuring the accurate detection of mHA-specific T-cell responses. Besides Uty HY peptide, other common controls include viral peptides (e.g., from Cytomegalovirus or Epstein-Barr virus) and mitogens like Phytohaemagglutinin (PHA). The choice depends on the specific T-cell population being investigated and the nature of the immune response.
| Positive Control | Target T-Cell Population | Mechanism of Action | Typical Frequency of Responding T-Cells (IFN-γ ELISpot) | Advantages | Limitations |
| Uty HY (246-254) Peptide | HLA-B0702 restricted, mHA-specific CD8+ T-cells | Antigen-specific T-cell receptor (TCR) stimulation | Variable, depends on donor/recipient sex mismatch and immune history. | Highly specific for the mHA response of interest; allows for precise monitoring of clinically relevant T-cells. | Restricted to HLA-B0702 positive individuals; response frequency can be low or absent in some individuals. |
| CMV pp65 Peptide Pool | CMV-specific CD8+ and CD4+ T-cells | Antigen-specific TCR stimulation for a common viral antigen. | Often high in CMV-seropositive individuals (e.g., >50 spots per 2x10^5 cells). | Elicits a strong, easily detectable response in a large fraction of the adult population; good control for overall T-cell functionality. | Not specific to mHA responses; a strong CMV response does not guarantee the ability to detect a weaker mHA response. |
| EBV Peptide Pool | EBV-specific CD8+ and CD4+ T-cells | Antigen-specific TCR stimulation for a common viral antigen. | High frequency in most adults due to widespread EBV exposure. | Similar to CMV, provides a robust positive control for general T-cell reactivity. | Does not reflect the specific antigen processing and presentation pathway of the mHA of interest. |
| Phytohaemagglutinin (PHA) | Polyclonal (most T-cells) | Mitogen, cross-links TCRs non-specifically, leading to widespread T-cell activation. | Very high, often resulting in confluent spots ("lawn"). | Activates a large proportion of T-cells, confirming cell viability and the capacity for cytokine production. | Non-specific activation; does not validate the antigen-specific components of the assay (e.g., antigen processing/presentation). |
Experimental Methodologies
Accurate measurement of T-cell responses to Uty HY peptide relies on sensitive cellular assays. The following is a generalized protocol for the Enzyme-Linked Immunospot (ELISpot) assay, a common method for quantifying cytokine-secreting T-cells.
IFN-γ ELISpot Assay Protocol
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing: The following day, wash the plate four times with sterile phosphate-buffered saline (PBS) to remove unbound antibody.
-
Blocking: Block the membrane with cell culture medium containing 10% fetal bovine serum for at least 1 hour at 37°C to prevent non-specific binding.
-
Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the subject. Add 2x10^5 to 4x10^5 PBMCs per well.
-
Stimulation:
-
Test Wells: Add Uty HY (246-254) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
Negative Control: Add cell culture medium only (or an irrelevant peptide).
-
Positive Control: Add PHA (e.g., at 5 µg/mL) or a relevant viral peptide pool.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
-
Wash again and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.
-
-
Analysis: Stop the reaction by washing with distilled water once spots are clearly visible. Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are typically expressed as spot-forming cells (SFCs) per million PBMCs.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for interpreting results.
Caption: T-Cell activation by the Uty HY peptide presented on HLA-B*0702.
Caption: Workflow of the IFN-γ ELISpot assay for mHA response detection.
Evaluating the Efficacy of Uty HY Peptide (246-254) in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY Peptide (246-254), a male-specific minor histocompatibility antigen (mHAg), has emerged as a significant subject of investigation in preclinical research, particularly in the fields of cancer immunotherapy and transplantation immunology. Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), this peptide is a T-cell epitope presented by the H2-Db molecule in mice. Its male-specificity makes it an attractive target for therapeutic strategies aimed at eliciting an immune response against male-derived cells, such as in the context of hematopoietic stem cell transplantation or for treating cancers arising in male subjects. This guide provides a comparative analysis of the preclinical efficacy of Uty HY Peptide (246-254), with a focus on its performance against relevant alternatives and detailed experimental methodologies.
Comparison with Alternatives
In preclinical studies, the efficacy of Uty HY Peptide (246-254) is often compared to other HY antigens, most notably the Smcy (738-746) peptide. Both are immunodominant epitopes that can elicit cytotoxic T lymphocyte (CTL) responses. The following table summarizes the key characteristics and reported preclinical observations for these two peptides.
| Feature | Uty HY Peptide (246-254) | Smcy HY Peptide (738-746) |
| Origin | Ubiquitously transcribed tetratricopeptide repeat gene, Y-linked (UTY) | Selected mouse cDNA on the Y chromosome (Smcy) |
| MHC Restriction | H-2Db | H-2Db |
| Immunodominance | Often reported as the dominant HY epitope, eliciting a major CTL response. | Considered a subdominant epitope compared to Uty. |
| Preclinical Models | MB49 bladder cancer, prostate cancer models, graft-versus-host disease (GVHD) models. | Used alongside Uty in GVHD and cancer immunotherapy models for comparative studies. |
| Reported Efficacy | Elicits robust CTL activity and can contribute to tumor rejection and graft-versus-tumor effects. | Induces a measurable CTL response, but generally of a lesser magnitude than Uty. |
Quantitative data for direct comparison of in vivo anti-tumor efficacy, such as tumor growth inhibition percentages or survival curves from head-to-head studies, are not consistently available in the public domain. The immunodominance is primarily described in terms of the magnitude of the CTL response.
Detailed Experimental Protocols
The evaluation of Uty HY Peptide (246-254) efficacy in preclinical models relies on a set of key immunological assays. Below are detailed protocols for commonly performed experiments.
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the Uty HY peptide in a living animal.
1. Target Cell Preparation:
- Harvest splenocytes from a female C57BL/6 mouse.
- Divide the splenocytes into two populations.
- Pulse one population with Uty HY Peptide (246-254) at a concentration of 1-10 µg/mL for 1 hour at 37°C. This will be the target population.
- The second population serves as an unpulsed control.
- Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
- Label the unpulsed control cells with a low concentration of the same dye (e.g., 0.5 µM CFSE).
2. Animal Immunization:
- Immunize female C57BL/6 mice with male splenocytes or a vaccine formulation containing the Uty HY peptide to induce a Uty-specific CTL response.
3. Adoptive Transfer and Analysis:
- Mix the CFSE-high (target) and CFSE-low (control) labeled cells at a 1:1 ratio.
- Inject the cell mixture intravenously into both immunized and naive (control) mice.
- After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.
- Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.
- Specific killing is calculated as: [1 - (ratio in immunized mice / ratio in naive mice)] x 100%.
IFN-γ ELISPOT Assay
This assay quantifies the number of Uty HY peptide-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.
1. Plate Coating:
- Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
- Wash the plate with sterile PBS and block with a blocking buffer for 2 hours at room temperature.
2. Cell Plating and Stimulation:
- Harvest splenocytes from immunized mice.
- Plate the splenocytes at a density of 2 x 10^5 to 5 x 10^5 cells per well.
- Stimulate the cells with Uty HY Peptide (246-254) at a final concentration of 5-10 µg/mL.
- Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
3. Incubation and Detection:
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
- Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
- Stop the reaction by washing with water.
- Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Visualizations
Caption: Antigen processing and presentation of Uty HY Peptide leading to CTL-mediated target cell killing.
Caption: Workflow for an in vivo cytotoxicity assay to measure Uty HY peptide-specific CTL activity.
Benchmarking Uty HY Peptide (246-254) against other methods for tolerance induction
In the pursuit of robust and specific immunological tolerance, particularly in the context of transplantation and autoimmune diseases, various strategies have emerged. This guide provides an objective comparison of the Uty HY peptide (246-254) against other prominent methods for tolerance induction, including costimulatory blockade, mTOR inhibition, and nanoparticle-based delivery systems. The performance of each method is evaluated based on supporting experimental data, with a focus on preclinical models of transplantation.
At a Glance: Comparative Efficacy of Tolerance Induction Methods
The following table summarizes the quantitative performance of different tolerance induction strategies in preclinical murine models. It is important to note that experimental conditions such as mouse strains, graft types, and treatment protocols can vary, impacting direct comparisons.
| Method | Agent | Animal Model | Graft Type | Dosage/Regimen | Median Graft Survival (Days) | Long-Term Survival Rate (>100 days) |
| Peptide Therapy | Uty HY Peptide (246-254) pulsed on immature Dendritic Cells | C57BL/6 (female recipients of male grafts) | Skin | Not specified | Prolonged survival[1][2] | Not specified |
| Costimulatory Blockade | CTLA4-Ig (Abatacept) | C57BL/6 | Skin | Not specified | 45.5 (with anti-LFA-1)[3] | 80% (cardiac allograft)[4][5] |
| Costimulatory Blockade | Anti-CD40L Antibody (MR1) | C57BL/6 recipients of BALB/c grafts | Skin | 500 µg on days 0, 2, 4, 6, 14, 28, 60 | 75 ± 25[6] | ~20% (with donor splenocytes)[7] |
| mTOR Inhibition | Rapamycin (B549165) (Sirolimus) | B6AF1 recipients of DBA/2 grafts | Skin | 18-24 mg/kg (single dose on day 7 with ALS/BM) | >200[8] | 100% (with ALS/BM)[8] |
| mTOR Inhibition | Rapamycin (Sirolimus) | BALB/c recipients of C57BL/6 grafts | Skin | 1 mg/kg/day for 7 days (with immature DCs) | 20.8 ± 3.6 (with immature DCs)[9] | Not specified |
| Nanoparticle Delivery | Uty HY Peptide-PLG Nanoparticles | C57BL/6 (female recipients of male bone marrow) | Bone Marrow | 1.25 mg on day -7 and/or +1 | Did not induce tolerance[10][11] | 0%[10][11] |
Delving into the Mechanisms: Signaling Pathways and Experimental Designs
Understanding the underlying mechanisms of each tolerance induction method is crucial for their effective application and future development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
The induction of T-cell tolerance by the Uty HY peptide involves its presentation by antigen-presenting cells (APCs) to CD8+ T cells without adequate costimulation, leading to anergy or deletion of the antigen-specific T cells.
Caption: Uty HY Peptide Tolerance Induction Pathway.
Costimulatory blockade by agents like CTLA4-Ig prevents the crucial "signal 2" required for T-cell activation. CTLA4-Ig binds to CD80/CD86 on APCs, outcompeting the T-cell's CD28 and leading to anergy.
Caption: Mechanism of CTLA4-Ig in T-Cell Anergy.
The CD40-CD40L pathway is another critical costimulatory interaction. Anti-CD40L antibodies block the binding of CD40L on T cells to CD40 on APCs, preventing APC licensing and subsequent T-cell activation.
Caption: CD40-CD40L Signaling and its Blockade.
Rapamycin inhibits the mTOR pathway, which is crucial for T-cell proliferation, differentiation, and survival. By blocking mTOR, rapamycin can promote a state of T-cell anergy and favor the development of regulatory T cells.
Caption: mTOR Signaling Pathway and Rapamycin's Role.
Nanoparticles can be engineered to deliver antigens, such as the Uty HY peptide, to APCs in a manner that promotes tolerance. The physicochemical properties of the nanoparticles can influence their uptake and the subsequent immune response.
Caption: Nanoparticle-Mediated Antigen Delivery.
Experimental Workflows
The following workflows depict typical experimental setups for evaluating tolerance induction in a murine skin graft model.
Caption: Uty HY Peptide Tolerance Induction Workflow.
Caption: General Workflow for Systemic Tolerance Induction.
Experimental Protocols in Detail
Reproducibility and the ability to compare findings across studies rely on detailed experimental protocols. Below are summaries of methodologies commonly employed in the evaluation of these tolerance induction strategies.
Uty HY Peptide (246-254) Pulsed on Dendritic Cells
-
Animal Model: Female C57BL/6 mice as recipients and male C57BL/6 mice as donors for skin grafts.
-
Dendritic Cell (DC) Preparation: Bone marrow is harvested from female C57BL/6 mice and cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to generate immature DCs.
-
Peptide Pulsing: Immature DCs are incubated with the Uty HY peptide (246-254) at a specific concentration (e.g., 10 µg/mL) for several hours to allow for peptide uptake and presentation on MHC class I molecules.
-
Administration: A defined number of peptide-pulsed DCs (e.g., 1 x 10^6 cells) are injected intravenously into female recipient mice.
-
Grafting: Approximately 7-14 days after DC injection, full-thickness tail skin from male C57BL/6 mice is grafted onto the dorsal flank of the female recipients.
-
Monitoring and Analysis: Graft survival is monitored daily. Immunological analyses may include assessing the frequency and function of Uty HY-specific CD8+ T cells in the spleen and lymph nodes using techniques like tetramer staining and ELISpot assays.
Costimulatory Blockade (CTLA4-Ig or Anti-CD40L)
-
Animal Model: Various mouse strains can be used depending on the desired MHC mismatch (e.g., C57BL/6 recipients of BALB/c grafts).
-
Agent Administration:
-
CTLA4-Ig: Typically administered via intraperitoneal (i.p.) injection at a dose of, for example, 200 µg per mouse on specific days relative to transplantation (e.g., days 0, 2, 4, and 6).
-
Anti-CD40L (MR1): Administered via i.p. injection at a dose of, for example, 250-500 µg per mouse on a defined schedule (e.g., days 0, 2, 4, and 6 post-transplantation)[6].
-
-
Grafting: Skin or organ transplantation is performed on day 0.
-
Monitoring and Analysis: Graft survival is monitored daily. Histological analysis of the graft can be performed to assess rejection. T-cell proliferation assays (Mixed Lymphocyte Reaction) and flow cytometry to analyze T-cell activation markers are common immunological readouts.
mTOR Inhibition (Rapamycin)
-
Animal Model: Similar to costimulatory blockade, various mouse strain combinations are used.
-
Agent Administration: Rapamycin is typically administered daily via oral gavage or i.p. injection. The dosage can vary, for example, 1 mg/kg/day[9]. In some protocols, it is used in combination with other agents like antilymphocyte serum (ALS) and donor bone marrow (BM) infusion[8].
-
Grafting: Transplantation is performed at day 0.
-
Monitoring and Analysis: Graft survival is the primary endpoint. Immunological monitoring may include assessing the frequency of regulatory T cells (Tregs) and the cytokine production profile of T cells.
Nanoparticle-Based Peptide Delivery
-
Nanoparticle Formulation: The Uty HY peptide is encapsulated within or conjugated to the surface of biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).
-
Animal Model: The model is chosen based on the specific HY antigens being investigated (e.g., female C57BL/6 recipients of male bone marrow).
-
Administration: Nanoparticles are administered intravenously at a specific dose (e.g., 1.25 mg of peptide-loaded particles) at defined time points relative to the transplant[10][11].
-
Transplantation: Bone marrow transplantation is performed.
-
Monitoring and Analysis: Engraftment of donor cells is assessed by flow cytometry to detect chimerism. T-cell responses to the HY antigens are measured by proliferation assays and cytokine production.
Conclusion
The Uty HY peptide (246-254) represents a promising antigen-specific approach to induce tolerance, particularly in the context of minor histocompatibility antigen mismatches. When presented by immature dendritic cells, it can lead to prolonged graft survival in preclinical models. However, its efficacy in comparison to broader immunosuppressive strategies like costimulatory blockade and mTOR inhibition requires further direct comparative studies under standardized conditions. Nanoparticle-based delivery of the Uty HY peptide has not yet demonstrated efficacy in the models tested, suggesting that the formulation and delivery route are critical parameters for success. Each of these methods has distinct mechanisms of action, offering a range of therapeutic possibilities. The choice of strategy will ultimately depend on the specific clinical context, the nature of the antigenic disparity, and the desired balance between efficacy and potential side effects. Future research focusing on head-to-head comparisons and combination therapies will be crucial in optimizing protocols for inducing robust and lasting immunological tolerance.
References
- 1. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CTLA4ig induces long-term graft survival of allogeneic skin grafts and totally inhibits T-cell proliferation in LFA-1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTLA4-Ig prolongs graft survival specifically in young but not old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term limb allograft survival using anti-CD40L antibody in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged survival of mouse skin allografts in recipients treated with donor splenocytes and antibody to CD40 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of an improved sirolimus (rapamycin)-based regimen for induction of allograft tolerance in mice treated with antilymphocyte serum and donor-specific bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Rapamycin combined with donor bone marrow-derived immature dendritic cells induces mouse skin allograft tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolerance induction using nanoparticles bearing HY peptides in bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolerance induction using nanoparticles bearing HY peptides in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Uty HY Peptide (246-254): A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Uty HY Peptide (246-254). The following procedures are based on general laboratory safety guidelines for non-hazardous, biologically active peptides and are intended for researchers, scientists, and drug development professionals. All personnel must consult and adhere to their institution's specific environmental health and safety (EHS) protocols and local regulations.
Pre-Disposal Hazard Assessment
While the Safety Data Sheet (SDS) for Uty HY Peptide (246-254) does not classify it as a hazardous substance, its biological activity as a male-specific transplantation antigen warrants careful handling to minimize personnel exposure and environmental release[1][2][3]. The toxicological properties have not been fully investigated, therefore, treating the peptide with due caution is recommended[4]. Before beginning any disposal procedure, always consult the available SDS and your institution's EHS guidelines[5][6].
Key Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat[5][6]. When handling lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation[5].
-
Designated Area: Confine all handling and disposal procedures to a designated laboratory area[5].
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash unless they have been properly inactivated and neutralized in accordance with institutional and local regulations[4][5][7].
Quantitative Data for Peptide Inactivation
| Parameter | Recommendation | Purpose | Citation |
| Inactivation Reagents | 1 M HCl or 1 M NaOH | Hydrolyzes peptide bonds, rendering the peptide biologically inactive | [4] |
| 0.5-1.0% final concentration of Sodium Hypochlorite (B82951) (bleach) | Oxidizes and denatures the peptide | [6] | |
| Inactivation Time | Minimum 30-60 minutes for sodium hypochlorite; Minimum 24 hours for acid/base hydrolysis is recommended for complete degradation. | Ensures complete denaturation or degradation of the peptide. | [4][6] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional wastewater disposal. | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of Uty HY Peptide (246-254) in a research laboratory setting.
Experimental Protocol for Chemical Inactivation (for Liquid Waste):
-
Select Inactivation Reagent: Choose an appropriate inactivation reagent based on compatibility with other chemicals in the waste stream. A common and effective method is the use of a strong acid (1 M HCl), a strong base (1 M NaOH), or a sodium hypochlorite solution[4][6].
-
Dilute Waste: If the peptide solution is highly concentrated, dilute it with water before adding the inactivation reagent to control the reaction.
-
Perform Inactivation:
-
Slowly add the chosen inactivation reagent to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution to ensure thorough mixing and complete inactivation[6].
-
Allow the mixture to stand for the recommended contact time (e.g., at least 30-60 minutes for bleach, or 24 hours for acid/base hydrolysis) to ensure complete degradation of the peptide[4][6].
-
-
Neutralization:
-
Final Disposal of Liquid Waste:
-
Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this practice is explicitly approved by your institution's EHS department and complies with local wastewater regulations[6].
-
If drain disposal is not permitted, collect the inactivated and neutralized solution in a properly labeled hazardous waste container[5].
-
Protocol for Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with Uty HY Peptide (246-254), such as vials, pipette tips, gloves, and other contaminated lab supplies, in a designated, leak-proof hazardous waste container[6].
-
Labeling: Clearly label the container with "Hazardous Waste" or "Non-Hazardous Chemical Waste" as per your institution's policy, and list the chemical contents[4].
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until collection[4][6].
Final Disposal:
-
Arrange for the collection of all waste containers (both liquid and solid) by your institution's EHS department or a licensed chemical waste disposal contractor[1][4][5]. Do not attempt to transport or dispose of the waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Uty HY Peptide (246-254).
Caption: Disposal workflow for Uty HY Peptide (246-254).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
